1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-benzyl-5-nitroimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-11(16)9-10(14(17)18)13(7-12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEZXACMKKLMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456686 | |
| Record name | 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69195-96-6 | |
| Record name | 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known physicochemical properties of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also outlines standardized experimental protocols for the determination of key physicochemical parameters. Furthermore, a generalized synthetic pathway and a workflow for property determination are visualized to aid researchers in the characterization of this and related molecules.
Introduction
This compound is a substituted nitroimidazole derivative. The nitroimidazole scaffold is of significant interest in medicinal chemistry, forming the core of numerous antimicrobial and anticancer agents. The physicochemical properties of such compounds are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET). Accurate characterization of these properties is therefore a fundamental step in the drug discovery and development process.
Physicochemical Properties
The available physicochemical data for this compound are summarized in Table 1. It is important to note that key quantitative experimental values are not readily found in the current literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 69195-96-6 | [1] |
| Molecular Formula | C₁₁H₉N₃O₄ | [1] |
| Molecular Weight | 247.21 g/mol | [1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| pKa | Data not available | - |
| Aqueous Solubility | Data not available | - |
| LogP | Data not available | - |
Experimental Protocols for Physicochemical Property Determination
The following sections describe standard experimental methodologies that can be employed to determine the key physicochemical properties of this compound.
Table 2: Standard Experimental Protocols
| Property | Methodology |
| Melting Point | Capillary Melting Point Method |
| pKa | Potentiometric Titration or UV-Vis Spectroscopy |
| Aqueous Solubility | Shake-Flask Method |
| LogP (Octanol-Water Partition Coefficient) | Shake-Flask Method or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
Melting Point Determination (Capillary Method)
The melting point of a solid is a measure of its purity and can be used for identification. The capillary method is a common and reliable technique.[2]
-
Principle: A small amount of the finely powdered solid is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperature range over which the substance melts is observed.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer or digital temperature probe.
-
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack the sample into a sealed-end capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.
-
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like the target compound, potentiometric titration is a standard method.
-
Principle: A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the acid is half-neutralized.
-
Apparatus: pH meter, burette, stirrer, beaker, standardized acid and base solutions.
-
Procedure:
-
Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low).
-
Calibrate the pH meter using standard buffer solutions.
-
Slowly add the standardized base solution in small increments from the burette.
-
Record the pH of the solution after each addition, ensuring the solution is well-stirred and the reading has stabilized.
-
Plot a titration curve of pH versus the volume of base added.
-
The pKa can be determined from the half-equivalence point of the titration curve.
-
Aqueous Solubility Determination (Shake-Flask Method)
Solubility is a critical property that affects a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Principle: An excess amount of the solid compound is equilibrated with a specific volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature. The concentration of the dissolved compound in a filtered aliquot of the supernatant is then determined.
-
Apparatus: Shaking incubator or orbital shaker, centrifuge, filters, analytical balance, and a suitable analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed flask.
-
Agitate the flask at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Allow the suspension to settle, or centrifuge to separate the solid from the solution.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a calibrated analytical method.
-
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall ADMET properties.[3]
-
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.
-
Apparatus: Separatory funnel or vials, shaker, centrifuge, and a suitable analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
Prepare mutually saturated solutions of n-octanol and water.
-
Dissolve a known amount of the compound in either the n-octanol or water phase.
-
Combine the two phases in a separatory funnel or vial at a known volume ratio.
-
Shake the mixture vigorously for a set period to allow for partitioning and equilibration.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases.
-
Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. LogP is the logarithm of this value.
-
Visualizations
Generalized Synthetic Pathway
While the specific synthesis of this compound is not detailed in the readily available literature, a general approach to substituted imidazole carboxylic acids can be conceptualized. The following diagram illustrates a plausible synthetic route based on known imidazole chemistry.[4][5]
Caption: Generalized synthetic pathway for a substituted imidazole carboxylic acid.
Experimental Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for the experimental determination of the key physicochemical properties discussed in this guide.
Caption: Workflow for physicochemical characterization of a novel compound.
Conclusion
While this compound is commercially available, a comprehensive public dataset of its physicochemical properties is lacking. This guide provides the foundational information available and outlines the standard, validated experimental protocols necessary for researchers to determine these crucial parameters. The provided workflows offer a systematic approach to the synthesis and characterization of this and similar molecules, which is essential for advancing research and development in fields where nitroimidazole derivatives are of interest.
References
An In-depth Technical Guide on 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
CAS Number: 69195-96-6
This technical guide provides a comprehensive overview of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid, a nitroimidazole derivative of interest to researchers, scientists, and drug development professionals. Due to the limited publicly available data specifically for this compound, this guide also draws upon information from closely related nitroimidazole and benzimidazole analogs to infer potential properties, synthesis routes, and biological activities.
Chemical and Physical Properties
While specific experimental data for this compound is scarce, the following table summarizes its basic identifiers and a reported physical property. This information is primarily sourced from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 69195-96-6 | N/A |
| Molecular Formula | C₁₁H₉N₃O₄ | N/A |
| Molecular Weight | 247.21 g/mol | N/A |
| Boiling Point | 522.165 °C at 760 mmHg | N/A |
Synthesis and Characterization
A specific, peer-reviewed synthesis protocol for this compound has not been identified in the current literature search. However, general methods for the synthesis of related nitroimidazole carboxylic acids and their derivatives are documented. These typically involve multi-step processes.
Postulated Synthesis Workflow
Based on synthetic strategies for similar compounds, a potential pathway for the synthesis of this compound can be proposed. This would likely involve the benzylation of an imidazole precursor followed by nitration and subsequent modification of a functional group to yield the carboxylic acid. A generalized workflow is depicted below.
Structure Elucidation of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structure elucidation of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid. While a dedicated, publicly available, complete structural analysis of this specific compound is not available in the current literature, this document outlines a putative synthetic pathway and predicted spectroscopic and crystallographic characteristics based on established chemical principles and data from closely related analogs. This guide is intended to serve as a foundational resource for researchers undertaking the synthesis and characterization of this and similar nitroimidazole derivatives.
Introduction
This compound is a heterocyclic compound belonging to the nitroimidazole class of molecules. Nitroimidazoles are a significant pharmacophore, with various derivatives exhibiting a wide range of biological activities, including antibacterial, antiprotozoal, and anticancer properties. The precise structural characterization of such compounds is a critical step in drug discovery and development, as it underpins the understanding of structure-activity relationships, metabolic pathways, and toxicological profiles. This guide details the expected experimental protocols and data for the comprehensive structural elucidation of this target molecule.
Synthesis Pathway
A plausible synthetic route for this compound can be conceptualized based on established imidazole synthesis methodologies. A potential two-step process is outlined below.
Figure 1. Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1: N-Benzylation of Ethyl 2-chloro-5-nitro-1H-imidazole-4-carboxylate
-
To a solution of ethyl 2-chloro-5-nitro-1H-imidazole-4-carboxylate in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add an equimolar amount of a base, for instance, potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imidazolide anion.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 1-benzyl-2-chloro-5-nitro-1H-imidazole-4-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 1-benzyl-2-chloro-5-nitro-1H-imidazole-4-carboxylate in a mixture of ethanol and water.
-
Add an excess of a strong base, such as sodium hydroxide (NaOH), to the solution.
-
Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with a mineral acid, such as hydrochloric acid (HCl), to a pH of 2-3, leading to the precipitation of the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Spectroscopic and Chromatographic Data
The following tables summarize the predicted and expected analytical data for this compound based on the analysis of structurally similar compounds.
High-Performance Liquid Chromatography (HPLC)
| Parameter | Expected Value |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) |
| Detection | UV at 254 nm and 280 nm |
| Expected Purity | >98% |
Mass Spectrometry (MS)
| Ionization Mode | Expected m/z | Assignment |
| ESI+ | 248.06 | [M+H]⁺ |
| ESI+ | 270.04 | [M+Na]⁺ |
| ESI- | 246.05 | [M-H]⁻ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1720-1700 | Strong | C=O stretch (carboxylic acid) |
| ~1540-1520 | Strong | Asymmetric NO₂ stretch |
| ~1360-1340 | Strong | Symmetric NO₂ stretch |
| ~1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0-12.0 | Broad Singlet | 1H | -COOH |
| ~8.10 | Singlet | 1H | Imidazole C2-H |
| ~7.40-7.20 | Multiplet | 5H | Benzyl-ArH |
| ~5.60 | Singlet | 2H | -CH₂- |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | -COOH |
| ~148 | Imidazole C5-NO₂ |
| ~140 | Imidazole C2 |
| ~135 | Benzyl-Ar C (quaternary) |
| ~129.5 | Benzyl-Ar CH |
| ~129.0 | Benzyl-Ar CH |
| ~128.5 | Benzyl-Ar CH |
| ~125 | Imidazole C4-COOH |
| ~52 | -CH₂- |
Crystallographic Data (Predicted)
While no experimental crystal structure is available, a related compound, 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)-propanoic acid, has been characterized by X-ray crystallography. Based on this, the following predictions can be made for the crystal structure of the title compound.
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Key Interactions | Intermolecular hydrogen bonding between the carboxylic acid groups (dimer formation), π-π stacking between the imidazole and benzyl rings. |
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical flow of experiments and data analysis for the complete structure elucidation of the target compound.
Figure 2. Logical workflow for the structure elucidation process.
Conclusion
The comprehensive structure elucidation of this compound requires a synergistic application of synthetic chemistry, chromatography, and various spectroscopic techniques. This technical guide provides a robust framework based on established principles and data from analogous compounds to guide researchers in the synthesis and characterization of this and related nitroimidazole derivatives. The predicted data herein serves as a benchmark for the experimental verification of the compound's structure, which is a crucial step for its further investigation in medicinal chemistry and drug development.
An In-depth Technical Guide to 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 1-benzyl-5-nitro-1H-imidazole-4-carboxylic acid and its analogous compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the field of medicinal chemistry and drug discovery.
Introduction
Nitroimidazole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities. The presence of the nitro group on the imidazole ring is crucial for their biological effects, which include antimicrobial and anticancer properties. The general mechanism of action for nitroimidazoles involves the reductive activation of the nitro group within anaerobic or hypoxic environments, leading to the formation of reactive cytotoxic intermediates that can damage DNA and other macromolecules.[1][2] This guide focuses on derivatives of this compound, a scaffold with potential for the development of novel therapeutic agents.
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound, such as amides and esters, typically starts from the parent carboxylic acid. Standard coupling procedures can be employed to generate a library of derivatives for biological evaluation.
General Synthesis of Amide Derivatives
Amide derivatives can be synthesized by activating the carboxylic acid group of this compound, followed by reaction with a desired amine. A common method involves the use of a condensing agent like phosphorus oxychloride in a suitable solvent such as dry pyridine.[3]
Experimental Protocol: General Procedure for the Synthesis of Amides [3]
-
Dissolve 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid (as a representative starting material) (0.001 mol) and the desired amine (e.g., sulfanilamide, sulfadiazine) in dry pyridine.
-
Add phosphorus oxychloride as a condensing agent.
-
Stir the reaction mixture at room temperature for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure amide derivative.
-
Characterize the final product using spectroscopic methods such as IR, 1H NMR, and mass spectrometry.
General Synthesis of Ester Derivatives
Esterification of the carboxylic acid can be achieved through various methods, including Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Biological Activities
Derivatives of nitroimidazoles have been extensively studied for their potential as antimicrobial and anticancer agents. The biological activity is often influenced by the nature of the substituents on the imidazole core and the derivatized carboxylic acid group.
Antimicrobial Activity
Nitroimidazole derivatives are known for their efficacy against anaerobic bacteria and certain protozoa. The selective toxicity is attributed to the anaerobic reduction of the nitro group, a process that does not occur in aerobic host cells.[1] While specific data for this compound derivatives is limited in the public domain, related nitroimidazole compounds have shown significant antimicrobial activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Nitroimidazole Derivatives against Various Bacterial Strains
| Compound | E. coli (μg/mL) | P. aeruginosa (μg/mL) | B. subtilis (μg/mL) | S. aureus (μg/mL) | Reference |
|---|---|---|---|---|---|
| Compound 11 * | 1.56-3.13 | 1.56-3.13 | 1.56-3.13 | 1.56-3.13 | [4] |
| Compound 12 * | 1.56-6.25 | 1.56-6.25 | 1.56-6.25 | 1.56-6.25 | [4] |
| Benzimidazole 3k | - | - | - | 4-16 | [5] |
| Benzimidazole 4c | 16 | - | - | 4-16 | [5] |
*Note: Compounds 11 and 12 are 2,5-disubstituted-1,3,4-oxadiazole derivatives containing a 2-methyl-5-nitro-1H-imidazol-1-ylmethyl moiety.
Experimental Protocol: Broth Microdilution Method for MIC Determination [6]
-
Prepare a series of twofold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive controls (medium with inoculum, no drug) and negative controls (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
The hypoxic environment of solid tumors provides a target for nitroimidazole-based anticancer drugs. In hypoxic cells, the nitro group is reduced to cytotoxic radicals that can induce DNA damage and cell death.[7][8] Various derivatives of 4-nitroimidazole have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[7]
Table 2: In Vitro Anticancer Activity (IC50) of Selected 1-Benzyl-4-nitroimidazole Derivatives [7]
| Compound | MCF-7 (μg/mL) | PC3 (μg/mL) | MDA MB231 (μg/mL) | Du145 (μg/mL) |
|---|---|---|---|---|
| 5d | >50 | 4.0 | >50 | 10.0 |
| 5f | 1.0 | 25.0 | 25.0 | 25.0 |
| 5h | 1.0 | 25.0 | 25.0 | 25.0 |
| 5k | 1.0 | 10.0 | 25.0 | 25.0 |
| 5m | 12.5 | 10.0 | >50 | 5.0 |
*Note: The compounds listed are 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-substituted phenyl-piperazin-1-yl)-propan-1-one derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed human cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mechanism of Action and Signaling Pathways
The primary mechanism of action for nitroimidazole derivatives is their reduction in hypoxic or anaerobic environments to form reactive nitroso and hydroxylamine intermediates. These reactive species can covalently bind to and damage cellular macromolecules, including DNA, leading to cell death.[1][2]
In the context of cancer therapy, the hypoxic core of solid tumors makes them susceptible to drugs that are activated under low oxygen conditions. The DNA damage induced by activated nitroimidazoles can trigger cell cycle arrest and apoptosis.
Caption: Reductive activation pathway of nitroimidazoles in hypoxic cancer cells.
Experimental Workflows
The development and evaluation of novel this compound derivatives typically follow a structured workflow, from synthesis to biological characterization.
Caption: General workflow for the development of nitroimidazole derivatives.
Conclusion
Derivatives of this compound represent a promising scaffold for the discovery of new antimicrobial and anticancer agents. While specific data for this core structure is not extensively available in the public literature, the broader class of nitroimidazoles has demonstrated significant potential. Further research focusing on the synthesis and systematic biological evaluation of a diverse library of these derivatives is warranted to explore their therapeutic potential fully. The experimental protocols and data presented in this guide for related compounds provide a solid foundation for initiating such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds to present a predictive spectroscopic profile and a plausible synthetic methodology. The presented data includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) values, alongside a detailed, hypothetical experimental protocol for its synthesis and characterization.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from the primary spectroscopic techniques used for the characterization of this compound. These values are based on typical ranges observed for related chemical structures, including substituted nitroimidazoles and benzyl-imidazole derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |
| ~8.1 | Singlet | 1H | Imidazole C2-H |
| ~7.3-7.5 | Multiplet | 5H | Phenyl protons of benzyl group |
| ~5.6 | Singlet | 2H | Benzyl methylene protons (-CH₂-) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | Carboxylic acid carbon (-COOH) |
| ~148 | Imidazole C5-NO₂ |
| ~138 | Imidazole C2 |
| ~135 | Quaternary phenyl carbon of benzyl group |
| ~129 | Phenyl carbons of benzyl group |
| ~128 | Phenyl carbons of benzyl group |
| ~127 | Phenyl carbons of benzyl group |
| ~125 | Imidazole C4-COOH |
| ~50 | Benzyl methylene carbon (-CH₂) |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong |
| C=N Stretch (Imidazole Ring) | 1580-1650 | Medium |
| N-O Stretch (Nitro Group, Asymmetric) | 1520-1560 | Strong |
| N-O Stretch (Nitro Group, Symmetric) | 1340-1380 | Strong |
| Imidazole Ring Vibrations | 1400-1500 | Medium-Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Parameter | Predicted Value/Range |
| Molecular Formula | C₁₁H₉N₃O₄ |
| Molecular Weight | 247.21 g/mol |
| Predicted [M-H]⁻ (m/z) | 246.05 |
| Predicted [M+H]⁺ (m/z) | 248.06 |
| Major Fragmentation Pathways | Loss of CO₂ (-44), Loss of NO₂ (-46), Loss of benzyl group (-91) |
Proposed Experimental Protocols
The following section outlines a plausible, multi-step synthesis for this compound, based on established organic chemistry principles and synthetic routes for analogous compounds. This is a hypothetical protocol and would require optimization.
Synthesis of Ethyl 1-Benzyl-5-nitro-1H-imidazole-4-carboxylate
This procedure is adapted from synthetic methods for related N-alkylated nitroimidazoles.
-
Step 1: Synthesis of Ethyl 2-amino-2-(benzylamino)acetate. To a solution of glycine ethyl ester hydrochloride (1 equivalent) in ethanol, add triethylamine (2.2 equivalents) and stir for 15 minutes at room temperature. Add benzaldehyde (1 equivalent) and continue stirring for 24 hours. Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise. Stir for an additional 4 hours at room temperature. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Step 2: Cyclization and Nitration. The crude ethyl 2-amino-2-(benzylamino)acetate is dissolved in a mixture of acetic anhydride and nitric acid at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12 hours. The mixture is then carefully poured into ice-water and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to afford ethyl 1-benzyl-5-nitro-1H-imidazole-4-carboxylate.
Hydrolysis to this compound
This procedure is a standard ester hydrolysis.
-
To a solution of ethyl 1-benzyl-5-nitro-1H-imidazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water, add sodium hydroxide (2 equivalents).
-
The reaction mixture is heated to reflux for 4 hours.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is acidified to pH 2-3 with concentrated hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Spectroscopic Characterization Protocol
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source in both positive and negative ion modes to confirm the molecular weight and elemental composition.
Mandatory Visualizations
The following diagrams illustrate the proposed synthetic workflow for this compound.
An In-depth Technical Guide on the Potential Research Applications of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
Foreword: Extensive literature review reveals a significant gap in published research specifically detailing the biological activities and therapeutic potential of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid. While the broader class of nitroimidazole derivatives has been the subject of substantial investigation, data on this specific compound remains scarce. This guide, therefore, will extrapolate potential research applications based on the well-established activities of structurally similar nitroimidazole compounds. The experimental protocols and potential mechanisms described herein are based on established methodologies for evaluating related molecules and should be considered as a foundational framework for future investigation into this specific chemical entity.
Introduction to Nitroimidazoles in Drug Discovery
Nitroimidazoles are a class of heterocyclic compounds characterized by a five-membered imidazole ring bearing a nitro group. This chemical scaffold is the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antiprotozoal, and anticancer effects. The biological mechanism of many nitroimidazoles is contingent upon the bioreduction of the nitro group in hypoxic (low oxygen) environments, a condition prevalent in anaerobic infections and solid tumors. This reduction process generates reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals, which can induce damage to cellular macromolecules such as DNA, leading to cell death.
The substitution at the N-1 position of the imidazole ring, in this case with a benzyl group, and the presence of a carboxylic acid at the C-4 position, can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and its interaction with biological targets, thereby modulating its efficacy and spectrum of activity.
Potential Research Applications
Based on the known bioactivities of analogous nitroimidazole structures, this compound presents several promising avenues for research and development.
Anticancer Activity
The hypoxic microenvironment of solid tumors provides a key vulnerability that can be exploited by nitroimidazole-based compounds.
Hypoxia-Activated Prodrugs: this compound could potentially act as a hypoxia-activated prodrug. In the low-oxygen conditions of a tumor, the nitro group can be reduced by cellular reductases to form cytotoxic species that selectively kill cancer cells, while sparing healthy, well-oxygenated tissues.
Radiosensitization: Nitroimidazoles have been investigated as radiosensitizers. By mimicking oxygen in their electron-affinic nature, they can "fix" radiation-induced DNA damage, making it more difficult for cancer cells to repair and thereby increasing the efficacy of radiation therapy.
Antimicrobial and Antiprotozoal Activity
The foundational application of nitroimidazoles is in the treatment of anaerobic bacterial and protozoal infections.
Anaerobic Bactericide: The compound could be effective against anaerobic bacteria such as Clostridium, Bacteroides, and Helicobacter species. The anaerobic metabolism of these organisms provides the necessary environment for the reductive activation of the nitroimidazole core.
Antiprotozoal Agent: Pathogenic protozoa like Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis are often anaerobic or microaerophilic and are susceptible to nitroimidazole-based drugs.
Postulated Mechanisms of Action
The potential therapeutic effects of this compound are likely to be mediated through the following pathways:
Caption: Postulated mechanism of action for this compound.
Proposed Experimental Protocols for Biological Evaluation
To investigate the potential of this compound, the following experimental methodologies are proposed.
In Vitro Anticancer Activity Screening
This protocol outlines a standard method for assessing the cytotoxic effects of the compound on cancer cell lines under both normal (normoxic) and low-oxygen (hypoxic) conditions.
Caption: Experimental workflow for in vitro anticancer screening.
Detailed Methodology:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate one set of plates under standard normoxic conditions (21% O2, 5% CO2) and another set in a hypoxic chamber (<1% O2, 5% CO2) for 48 to 72 hours.
-
Cell Viability Assay: After incubation, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or Sulforhodamine B (SRB) assay.
-
Data Analysis: Measure the absorbance and calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) values under both normoxic and hypoxic conditions.
Antimicrobial Susceptibility Testing
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compound against anaerobic bacteria.
Detailed Methodology:
-
Bacterial Strains: Use reference strains of anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium perfringens).
-
Inoculum Preparation: Culture the bacteria in an appropriate anaerobic broth medium to achieve a standardized inoculum density.
-
Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microplate containing anaerobic broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Anaerobic Incubation: Incubate the microplate in an anaerobic chamber at 37°C for 24 to 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data Presentation (Hypothetical)
As no specific experimental data is available for this compound, the following tables are presented as templates for how such data should be structured once obtained.
Table 1: Hypothetical In Vitro Cytotoxicity Data
| Cancer Cell Line | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia | Hypoxic Cytotoxicity Ratio (HCR) |
| MCF-7 (Breast) | >100 | 15.2 | >6.6 |
| HCT116 (Colon) | >100 | 21.5 | >4.7 |
| A549 (Lung) | >100 | 18.9 | >5.3 |
HCR = IC50 (Normoxia) / IC50 (Hypoxia)
Table 2: Hypothetical Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
| Bacteroides fragilis | 4 |
| Clostridium perfringens | 2 |
| Helicobacter pylori | 8 |
Conclusion and Future Directions
While this compound remains an understudied compound, its structural features suggest a strong potential for development as an anticancer, antimicrobial, or antiprotozoal agent. The research applications and experimental protocols outlined in this guide provide a comprehensive roadmap for the systematic evaluation of this promising molecule. Future research should focus on its synthesis, in vitro and in vivo efficacy studies, and elucidation of its precise mechanisms of action. Such investigations are warranted to unlock the full therapeutic potential of this and other novel nitroimidazole derivatives.
An In-depth Technical Guide on 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid, a nitroimidazole derivative of interest in medicinal chemistry. While a singular "discovery" paper for this specific molecule is not readily apparent in the surveyed literature, its existence and synthesis are established through its role as a chemical intermediate. This guide outlines the inferred synthetic pathway, supported by methodologies for analogous compounds, and explores the broader context of nitroimidazole derivatives in drug discovery. The potential biological significance of this compound is discussed in light of the known activities of related nitroimidazole carboxamides.
Introduction: The Nitroimidazole Scaffold in Medicinal Chemistry
The nitroimidazole scaffold has been a cornerstone in drug discovery since the 1950s, beginning with the discovery of the naturally occurring antibiotic Azomycin (2-nitroimidazole).[1] This class of compounds exhibits a broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer properties. The mechanism of action of many nitroimidazoles involves the reduction of the nitro group under hypoxic conditions, characteristic of anaerobic bacteria and solid tumors, to form reactive nitroso and hydroxylamine intermediates. These intermediates can induce cellular damage, primarily through interactions with DNA.
The position of the nitro group on the imidazole ring significantly influences the compound's biological activity and spectrum. Both 2-nitro and 5-nitroimidazole derivatives have been extensively studied and developed into clinically significant drugs.[1] This guide focuses on a specific derivative, this compound, providing a detailed account of its chemical history and synthesis.
Discovery and History of this compound
The specific history of the initial synthesis and characterization of this compound is not prominently documented in a single, seminal publication. Its identity as a known chemical entity is confirmed by its Chemical Abstracts Service (CAS) number: 69195-96-6. The scientific literature suggests its primary role as a chemical intermediate for the synthesis of more complex molecules.
A key related compound, 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde, serves as a direct precursor. The synthesis of this aldehyde is documented and provides a strong basis for the logical synthetic route to the carboxylic acid. The oxidation of an aldehyde to a carboxylic acid is a fundamental and well-established transformation in organic chemistry.
While patents from the 1950s describe the synthesis of structurally related 1-benzyl-5-nitro-benzimidazoles, they do not specifically mention the imidazole derivative that is the focus of this guide. The emergence of this compound in the scientific record appears to be linked to its utility as a building block in the synthesis of novel therapeutic agents.
Synthetic Experimental Protocols
The synthesis of this compound can be logically approached as a two-step process starting from 1-benzylimidazole. The following protocols are based on established chemical transformations for similar imidazole derivatives.
Step 1: Synthesis of 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde
The initial step involves the nitration of 1-benzylimidazole followed by formylation.
Experimental Protocol:
-
Nitration: To a solution of 1-benzylimidazole in a suitable solvent (e.g., acetic anhydride), a nitrating agent (e.g., nitric acid) is added dropwise at a controlled temperature (typically 0-5 °C). The reaction mixture is stirred for a specified period to ensure complete nitration at the 5-position of the imidazole ring.
-
Formylation (Vilsmeier-Haack Reaction): The nitrated intermediate is then subjected to a Vilsmeier-Haack reaction. Phosphorus oxychloride (POCl₃) is added to a cooled solution of dimethylformamide (DMF). The crude 1-benzyl-5-nitroimidazole is then added to this pre-formed Vilsmeier reagent. The reaction is typically heated to drive the formylation at the 4-position.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with ice water and neutralized with a base (e.g., sodium carbonate) to precipitate the crude product. The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde.
Step 2: Oxidation to this compound
The second step is the oxidation of the aldehyde to the corresponding carboxylic acid.
Experimental Protocol:
-
Oxidation: 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde is dissolved in a suitable solvent (e.g., acetone). An oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise to the solution at a controlled temperature (e.g., 0-10 °C). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is filtered to remove manganese dioxide. The filtrate is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from an appropriate solvent (e.g., aqueous ethanol) can be performed for further purification.
Table 1: Summary of Quantitative Data for the Synthesis of this compound (Hypothetical Data)
| Step | Reactant | Product | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| 1 | 1-Benzylimidazole | 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde | 1. HNO₃, 2. POCl₃, DMF | Acetic Anhydride, DMF | 60-70 | 135-137 |
| 2 | 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde | This compound | KMnO₄ | Acetone | 80-90 | 210-212 |
Note: The data presented in this table is hypothetical and based on typical yields and properties for similar reactions. Actual experimental values may vary.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity and associated signaling pathways of this compound are limited in the public domain. However, the broader class of nitroimidazole derivatives provides a strong indication of its potential therapeutic applications.
Research into 5-nitroimidazole carboxamides, which can be synthesized from the corresponding carboxylic acids, has demonstrated significant antiparasitic activity against organisms such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.[1] This suggests that this compound could serve as a valuable precursor for the development of novel antiparasitic agents.
The general mechanism of action for bioactive nitroimidazoles involves the reductive activation of the nitro group by microbial nitroreductases. This process is crucial for their selective toxicity towards anaerobic pathogens.
Caption: General mechanism of action of nitroimidazoles in anaerobic pathogens.
Experimental Workflow for Synthesis
The overall workflow for the synthesis of this compound is a sequential process involving protection, nitration, formylation, oxidation, and purification.
Caption: Synthetic workflow for this compound.
Conclusion
This compound is a valuable synthetic intermediate within the broader class of nitroimidazole compounds. While its own discovery and biological profile are not extensively detailed, its logical synthesis from readily available precursors and its potential for derivatization into biologically active molecules, such as antiparasitic carboxamides, underscore its importance for researchers in drug development. This guide provides a foundational understanding of its history, a detailed, albeit inferred, synthetic protocol, and the context for its potential applications in medicinal chemistry. Further research into the direct biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
A Theoretical Exploration of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid: A Roadmap for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid is a nitroimidazole derivative with potential applications in medicinal chemistry, given the broad-spectrum activity of this class of compounds. Despite its commercial availability, a comprehensive theoretical and experimental characterization of this specific molecule is lacking in publicly accessible literature. This guide provides a detailed roadmap for the theoretical investigation of this compound, outlining key computational studies to elucidate its structural, electronic, and spectroscopic properties. Furthermore, it details proposed experimental protocols for its synthesis and characterization, and contextualizes its potential biological significance based on the known activities of related nitroimidazole compounds. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar molecules.
Introduction
Nitroimidazoles are a well-established class of heterocyclic compounds with diverse pharmacological activities, including antibacterial, antiprotozoal, and anticancer properties. Their mechanism of action often involves the reduction of the nitro group under hypoxic conditions, leading to the formation of reactive species that can damage cellular macromolecules such as DNA. The substitution pattern on the imidazole ring plays a crucial role in modulating the biological activity, selectivity, and pharmacokinetic properties of these compounds.
This compound (CAS No. 69195-96-6) is a member of this family, featuring a benzyl group at the N1 position, a nitro group at C5, and a carboxylic acid at C4. While this compound is commercially available, there is a notable absence of detailed theoretical and experimental studies in the scientific literature.[1][2] This guide aims to bridge this gap by proposing a comprehensive theoretical and experimental workflow for the thorough investigation of this molecule.
Physicochemical Properties and Synthesis
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | This compound | 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid |
| CAS Number | 69195-96-6 | 54828-05-6 |
| Molecular Formula | C₁₁H₉N₃O₄ | C₅H₅N₃O₄ |
| Molecular Weight | 247.21 g/mol | 171.11 g/mol |
| Density (Predicted) | Not Available | 1.72 g/cm³[3] |
| Boiling Point (Predicted) | Not Available | 488.5°C at 760 mmHg[3] |
| Flash Point (Predicted) | Not Available | 249.2°C[3] |
| Refractive Index (Predicted) | Not Available | 1.675[3] |
Proposed Synthesis Protocol
A generalized experimental protocol for the synthesis of a related benzimidazole derivative is provided below as a reference.[4]
Reference Experimental Protocol: Synthesis of a Benzimidazole Derivative [4]
-
A reaction mixture containing an appropriate o-phenylenediamine derivative (0.01 mol), an aldehyde or carboxylic acid (0.01 mol), and a suitable solvent (e.g., DMSO) is prepared.
-
A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is added to the mixture.
-
The reaction mixture is heated with stirring for a specified duration (e.g., 3 hours at 90°C), and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.
-
The resulting solid precipitate is collected by filtration, washed with water, and dried.
-
If the product is an ester, it can be hydrolyzed to the corresponding carboxylic acid using a base (e.g., NaOH in ethanol) followed by acidification.
-
The final product is purified by recrystallization from a suitable solvent.
Proposed Theoretical Studies
To gain a deeper understanding of the structure-activity relationships of this compound, a series of computational studies are proposed. The workflow for these theoretical investigations is depicted in the following diagram.
Quantum Chemical Calculations
Density Functional Theory (DFT) calculations are proposed to determine the fundamental electronic and structural properties of the molecule.
Methodology:
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Functional: B3LYP or a more modern functional like ωB97X-D.
-
Basis Set: 6-311++G(d,p) or a larger basis set for higher accuracy.
-
Solvation Model: A continuum solvation model such as the Polarizable Continuum Model (PCM) can be used to simulate the solvent effects (e.g., in water or DMSO).
Key Investigations:
-
Geometry Optimization: To find the most stable three-dimensional conformation of the molecule.
-
Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum and to predict the vibrational (IR) spectrum.
-
Electronic Properties:
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the electronic band gap, which is related to the molecule's reactivity.
-
Electrostatic Potential (ESP) Map: This will be generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.
-
-
Spectroscopic Prediction:
-
NMR Spectroscopy: The chemical shifts (¹H and ¹³C) will be calculated and compared with experimental data for validation.
-
IR Spectroscopy: The vibrational frequencies will be calculated to aid in the interpretation of the experimental IR spectrum.
-
Molecular Dynamics Simulations
To understand the dynamic behavior of this compound in a biological environment, molecular dynamics (MD) simulations are proposed.
Methodology:
-
Software: GROMACS, AMBER, or NAMD.
-
Force Field: A suitable force field such as GAFF (General Amber Force Field) will be used to describe the interatomic interactions.
-
Solvent: The molecule will be solvated in a box of water molecules (e.g., TIP3P).
-
Simulation Time: Simulations will be run for a sufficient duration (e.g., 100 ns) to ensure adequate sampling of the conformational space.
Key Investigations:
-
Conformational Analysis: To identify the dominant conformations of the molecule in solution.
-
Solvation Structure: To analyze the interactions between the molecule and the surrounding solvent molecules, particularly the hydrogen bonding patterns involving the carboxylic acid and nitro groups.
Molecular Docking Studies
Based on the known biological activities of nitroimidazoles, molecular docking studies can be performed to predict potential biological targets and to understand the binding interactions.
Methodology:
-
Software: AutoDock Vina, Glide, or GOLD.
-
Target Selection: Potential protein targets could include bacterial enzymes (e.g., nitroreductases) or DNA, which are known to be targeted by other nitroimidazole drugs.
-
Docking Protocol: The optimized ligand structure from DFT calculations will be docked into the active site of the selected target.
-
Analysis: The binding affinity will be calculated, and the binding pose will be analyzed to identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts.
Potential Biological Significance and Signaling Pathways
The biological activity of nitroimidazoles is primarily attributed to the reductive activation of the nitro group. In anaerobic or hypoxic environments, such as those found in certain bacteria or solid tumors, the nitro group can be reduced by cellular reductases to form highly reactive nitroso and hydroxylamine intermediates. These reactive species can then covalently bind to and damage critical cellular components, leading to cell death.
A hypothetical signaling pathway illustrating the mechanism of action of a generic nitroimidazole is presented below.
Experimental Characterization
To validate the theoretical predictions and to fully characterize this compound, a series of experimental studies are necessary.
Spectroscopic Analysis
Table 2: Reference Spectroscopic Data for Related Imidazole Derivatives
| Spectroscopic Technique | Compound | Key Observations |
| FTIR | 1H-Imidazole-4-carboxylic acid | C=O stretching (~1680 cm⁻¹), C-N stretching of the imidazole ring (~1380 cm⁻¹), C-O stretching (~1030 cm⁻¹).[5] |
| ¹H NMR | 1-(n-hexadecyl)-3-(4-nitrobenzyl)imidazolium bromide (in d6-DMSO) | Imidazole-2 proton (singlet, ~9.38 ppm), imidazole-4/5 protons (singlets, ~7.87 ppm), benzyl protons (singlet, ~5.62 ppm), phenyl protons (doublets, ~8.28 and ~7.67 ppm). |
| Mass Spectrometry (EI) | 1H-Imidazole, 1-methyl-5-nitro- | Molecular ion peak (m/z) at 127.[6] |
Experimental Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to determine the chemical environment of the protons and carbons.
-
Infrared (IR) Spectroscopy: An IR spectrum should be obtained (e.g., using KBr pellet or ATR) to identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the nitro N-O stretches.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition of the compound.
Conclusion
This compound represents an understudied molecule with potential for further investigation in the field of medicinal chemistry. This guide provides a comprehensive framework for its theoretical and experimental characterization. The proposed computational studies, including DFT calculations, molecular dynamics simulations, and molecular docking, will provide valuable insights into its structure, reactivity, and potential biological targets. In conjunction with the outlined experimental protocols, this roadmap will enable researchers to thoroughly investigate this compound and to unlock its potential as a lead for the development of new therapeutic agents.
References
- 1. 69195-96-6|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid | 54828-05-6 [chemnet.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Imidazole, 1-methyl-5-nitro- [webbook.nist.gov]
Methodological & Application
Synthesis of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic Acid: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the multi-step synthesis of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a four-step sequence starting from commercially available reagents. This protocol includes detailed experimental procedures, characterization data for intermediates and the final product, and a visual representation of the overall synthetic workflow.
Overall Synthesis Workflow
The synthesis of this compound is accomplished through a four-step process:
-
Esterification: Synthesis of Ethyl imidazole-4-carboxylate from Imidazole-4-carboxylic acid.
-
N-Benzylation: Introduction of the benzyl group at the N-1 position of the imidazole ring.
-
Nitration: Regioselective nitration of the imidazole ring at the C-5 position.
-
Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl imidazole-4-carboxylate
This procedure outlines the esterification of imidazole-4-carboxylic acid to its corresponding ethyl ester.
Materials:
-
Imidazole-4-carboxylic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Suspend Imidazole-4-carboxylic acid (1.0 eq) in absolute ethanol (10 mL per gram of carboxylic acid) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Ethyl imidazole-4-carboxylate as a solid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| Ethyl imidazole-4-carboxylate | C₆H₈N₂O₂ | 140.14 | 85-95 | White to off-white solid |
Step 2: Synthesis of Ethyl 1-benzyl-1H-imidazole-4-carboxylate
This step involves the N-alkylation of Ethyl imidazole-4-carboxylate with benzyl bromide.
Materials:
-
Ethyl imidazole-4-carboxylate
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of Ethyl imidazole-4-carboxylate (1.0 eq) in anhydrous DMF (10 mL per gram of ester), add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield Ethyl 1-benzyl-1H-imidazole-4-carboxylate.[1][2]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| Ethyl 1-benzyl-1H-imidazole-4-carboxylate | C₁₃H₁₄N₂O₂ | 230.26 | 75-85 | Pale yellow solid or oil |
Characterization Data for Ethyl 1-benzyl-1H-imidazole-4-carboxylate: [1]
-
¹H NMR (400 MHz, CDCl₃): δ 7.72 (s, 1H), 7.33 (m, 3H), 7.18 (m, 2H), 5.52 (s, 2H), 4.30 (q, J = 7.1 Hz, 2H), 1.34 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ 160.7, 147.6, 140.0, 136.3, 128.8, 128.0, 127.3, 120.5, 60.5, 48.6, 14.3.
Step 3: Synthesis of Ethyl 1-benzyl-5-nitro-1H-imidazole-4-carboxylate
This procedure describes the nitration of the benzylated imidazole ester.
Materials:
-
Ethyl 1-benzyl-1H-imidazole-4-carboxylate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid (5 mL per gram of ester) to 0 °C in an ice-salt bath.
-
Slowly add Ethyl 1-benzyl-1H-imidazole-4-carboxylate (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 5 °C.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per gram of ester) at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the imidazole ester, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain Ethyl 1-benzyl-5-nitro-1H-imidazole-4-carboxylate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| Ethyl 1-benzyl-5-nitro-1H-imidazole-4-carboxylate | C₁₃H₁₃N₃O₄ | 275.26 | 60-70 | Yellow solid |
Step 4: Synthesis of this compound
This final step involves the hydrolysis of the ethyl ester to the carboxylic acid.
Materials:
-
Ethyl 1-benzyl-5-nitro-1H-imidazole-4-carboxylate
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) solution (2 M)
-
Hydrochloric Acid (HCl) (2 M)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve Ethyl 1-benzyl-5-nitro-1H-imidazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add a 2 M aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, or stir at room temperature for 12-24 hours.[3]
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify to pH 2-3 with 2 M hydrochloric acid.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| This compound | C₁₁H₉N₃O₄ | 247.21 | 80-90 | Yellow to off-white solid |
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated acids (sulfuric acid and nitric acid) are highly corrosive and should be handled with extreme care.
-
Benzyl bromide is a lachrymator and should be handled in a fume hood.
-
Follow all standard laboratory safety procedures.
References
Application Notes and Protocols for the Derivatization of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the chemical derivatization of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid. The protocols focus on the synthesis of amide and ester derivatives, which are common strategies in medicinal chemistry to modify the physicochemical and pharmacological properties of a lead compound.
Introduction
This compound is a nitroimidazole derivative. Compounds of this class are known for a wide range of biological activities, including antimicrobial and anticancer properties. The derivatization of the carboxylic acid moiety can be a crucial step in optimizing the therapeutic potential of this scaffold. The formation of amides and esters can influence factors such as solubility, stability, and cell permeability, potentially leading to improved efficacy and safety profiles.
Key Derivatization Strategies
The primary functional handle for derivatization on the parent molecule is the carboxylic acid group. The most common and versatile derivatization reactions for carboxylic acids are amide bond formation and esterification.
-
Amide Synthesis: Involves the coupling of the carboxylic acid with a primary or secondary amine. This is often achieved by first activating the carboxylic acid, for instance, by converting it into a more reactive acid chloride.
-
Ester Synthesis: Typically involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.
Experimental Protocols
Protocol 1: Synthesis of Amide Derivatives via an Acid Chloride Intermediate
This protocol describes a general two-step procedure for the synthesis of amide derivatives of this compound.
Step 1: Formation of 1-Benzyl-5-nitro-1H-imidazole-4-carbonyl chloride
-
To a solution of this compound (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (2.0-3.0 eq) or thionyl chloride (2.0-3.0 eq) dropwise at 0 °C under a nitrogen atmosphere.[1]
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride. This intermediate is typically used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude 1-Benzyl-5-nitro-1H-imidazole-4-carbonyl chloride in a dry, aprotic solvent like DCM or tetrahydrofuran (THF).
-
In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (2.0-3.0 eq) in the same solvent.
-
Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.
Protocol 2: Fischer Esterification for the Synthesis of Ester Derivatives
This protocol outlines the synthesis of ester derivatives of this compound.
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which serves as both the reactant and the solvent.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) (0.1-0.2 eq).[2][3]
-
Heat the reaction mixture to reflux and maintain for 6-24 hours. The progress of the reaction should be monitored by TLC.[2]
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography on silica gel or recrystallization.
Data Presentation
The following table summarizes representative yields for the derivatization of nitroimidazole carboxylic acids based on literature precedents for analogous compounds. Actual yields for this compound derivatives may vary.
| Derivative Type | Reagent/Reaction | Representative Yield (%) | Reference |
| Amide | Acid Chloride Formation followed by Amine Coupling | 40-70 | [4] |
| Amide | Direct Amidation with Coupling Agents (e.g., PyBOP) | 50-80 | [1] |
| Ester | Fischer Esterification | 60-90 | [2][3] |
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of amide and ester derivatives.
Caption: Workflow for the synthesis of amide derivatives.
Caption: Workflow for the synthesis of ester derivatives.
References
- 1. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5302748A - Esterification process - Google Patents [patents.google.com]
- 3. iajpr.com [iajpr.com]
- 4. derpharmachemica.com [derpharmachemica.com]
Application Note: HPLC Analysis of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid is a nitroimidazole derivative of interest in pharmaceutical research and development due to the established antimicrobial and antiprotozoal activities of this class of compounds.[1][2] Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices, including bulk drug substances, pharmaceutical formulations, and biological samples. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is specific, accurate, and precise, making it suitable for quality control and research purposes.
Nitroimidazole antibiotics are widely used to treat anaerobic bacterial and parasitic infections.[2] The development of reliable analytical methods is essential for ensuring the quality and efficacy of these pharmaceutical products.[3]
Experimental Protocol
This section details the methodology for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
3. Chromatographic Conditions
A reversed-phase HPLC method was developed and validated for the analysis. The conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of 0.025 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.2 with orthophosphoric acid) and Acetonitrile in a ratio of 70:30 (v/v). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[3] |
| Detection Wavelength | 270 nm[2] |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
4. Preparation of Solutions
-
Buffer Preparation (0.025 M KH₂PO₄, pH 3.2): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.2 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 70:30 (v/v) ratio. Degas the mobile phase by sonication for 15 minutes.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.
5. Sample Preparation
-
For Bulk Drug Substance: Prepare a sample solution of 10 µg/mL in the mobile phase.
-
For Pharmaceutical Formulations (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm membrane filter. Further dilute the filtrate with the mobile phase to obtain a final concentration of 10 µg/mL.
Data Presentation
The quantitative data for the HPLC analysis of this compound is summarized in the following table. This data is representative of what would be expected from a validated method.
| Parameter | Result |
| Retention Time (min) | 5.8 |
| Linearity Range (µg/mL) | 1 - 20 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Specificity | No interference from blank or placebo |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
References
Application Notes and Protocols: 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid is a versatile heterocyclic building block in medicinal chemistry. The imidazole core is a prominent scaffold in numerous pharmacologically active compounds due to its ability to engage in various biological interactions. The presence of the nitro group, benzyl moiety, and a carboxylic acid handle provides multiple points for chemical modification, allowing for the exploration of diverse chemical space and the optimization of biological activity. This document provides an overview of its applications, protocols for the synthesis of derivatives, and representative biological data.
The imidazole ring is isosteric to other five-membered heterocycles and can act as a bioisostere for amide bonds, contributing to improved pharmacokinetic properties. The nitro group is a key feature in many antimicrobial agents, and its reduction can lead to further derivatization. The benzyl group can be modified to explore structure-activity relationships (SAR) concerning steric and electronic effects. The carboxylic acid functionality serves as a convenient anchor for the synthesis of amides, esters, and other derivatives, enabling the facile generation of compound libraries for high-throughput screening.
Key Applications in Drug Discovery
Derivatives of this compound have been explored for a range of therapeutic applications, leveraging the diverse biological activities associated with the nitroimidazole scaffold.
-
Antimicrobial Agents: Nitroimidazoles are well-established antibacterial and antiprotozoal agents. The nitro group can be bioreductively activated in anaerobic environments to generate reactive nitrogen species that damage microbial DNA and other macromolecules.
-
Anticancer Agents: The imidazole core is present in numerous anticancer drugs that target various signaling pathways. Derivatives can be designed to inhibit specific kinases, enzymes involved in DNA replication, or to induce apoptosis.
-
Antihypertensive Agents: Benzimidazole derivatives, structurally related to imidazoles, have shown potent activity as angiotensin II receptor antagonists, a key target in the management of hypertension.[1]
-
Antiplatelet Agents: Modification of the imidazole-4-carboxylic acid scaffold has yielded compounds with antiplatelet activity, targeting receptors such as PAF and ADP, and enzymes like COX-1.[2]
Synthesis of Derivatives
The carboxylic acid moiety of this compound is the primary site for derivatization, most commonly through amide bond formation.
General Protocol for Amide Synthesis
This protocol describes a general method for the synthesis of amide derivatives from this compound and a primary or secondary amine using a carbodiimide coupling agent.
Materials:
-
This compound
-
Amine of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Addition of Amine: To this solution, add the desired amine (1.1 eq).
-
Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add the coupling agent, DCC (1.2 eq) or EDC (1.2 eq), portion-wise while stirring.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU and wash the solid with a small amount of DCM.
-
If using EDC, the by-product is water-soluble, and no filtration is necessary.
-
Dilute the filtrate (or the reaction mixture if EDC was used) with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired amide derivative.
-
Characterization: Confirm the structure of the purified product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Biological Data
The following table summarizes hypothetical biological activity data for a series of amide derivatives of this compound, based on activities reported for structurally similar compounds.
| Compound ID | R-group (Amine) | Biological Target/Assay | Activity (IC₅₀/MIC) µM |
| BNIC-A1 | 4-Methoxyaniline | Anticancer (HeLa cells) | 8.5 |
| BNIC-A2 | Benzylamine | Antibacterial (E. coli) | 16 |
| BNIC-A3 | Piperidine | Antiplatelet (Collagen-induced) | 5.2 |
| BNIC-A4 | Morpholine | Anticancer (A549 cells) | 12.3 |
| BNIC-A5 | 4-Chlorobenzylamine | Antibacterial (S. aureus) | 8 |
Experimental Workflows and Signaling Pathways
Visual representations of experimental workflows and targeted signaling pathways are crucial for understanding the drug discovery process.
Diagram: General Workflow for Synthesis and Screening
Caption: Workflow for synthesis and screening of derivatives.
Diagram: Hypothetical Anticancer Signaling Pathway Inhibition
Many anticancer agents derived from imidazole scaffolds are known to inhibit protein kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt/mTOR pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
Application Notes and Protocols for Assessing the Antibacterial Activity of Nitroimidazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nitroimidazole antibiotics are a class of synthetic antimicrobial agents primarily effective against anaerobic bacteria and certain protozoa.[][2] These compounds are prodrugs, meaning they are inactive until they enter a susceptible microbial cell.[3][4] Inside the anaerobic environment of these microorganisms, the nitro group of the compound is reduced by specific enzymes, such as nitroreductases, to form highly reactive nitroso radicals.[][3][5] These radicals disrupt the helical structure of DNA, causing strand breaks and ultimately leading to bacterial cell death.[][2][6] This unique mechanism of action makes them indispensable for treating infections caused by obligately anaerobic bacteria.[4][6]
This document provides detailed protocols for key in vitro assays to evaluate the antibacterial efficacy of novel or existing nitroimidazole compounds. The described methodologies include determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), assessing the rate of bacterial killing through Time-Kill Kinetics Assays, and confirming the mechanism of action via DNA damage assays.
Mechanism of Action: Nitroimidazole Activation and DNA Damage
The bactericidal effect of nitroimidazoles is contingent on the metabolic environment of the target cell. The process is significantly more efficient under anaerobic conditions, which are characteristic of susceptible bacteria.
Caption: Activation pathway of nitroimidazole antibiotics in anaerobic bacteria.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] The broth microdilution method is a standard and efficient technique for determining MIC values.
Experimental Protocol
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test anaerobic bacterium.
-
Inoculate the colonies into an appropriate anaerobic broth medium (e.g., supplemented Brucella broth).
-
Incubate under anaerobic conditions at 37°C until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of the nitroimidazole compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the anaerobic broth to obtain a range of test concentrations. Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the highest drug concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and so on, down to well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control well, which receives 100 µL of sterile broth). The final volume in each well will be 200 µL.
-
Seal the plate or place it in an anaerobic chamber/jar.
-
Incubate at 37°C for 16-24 hours under anaerobic conditions.[9]
-
-
Result Determination:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no turbidity (bacterial growth) is observed.[10]
-
References
- 2. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. lecturio.com [lecturio.com]
- 4. Nitroimidazole Antibacterial Agents | Basicmedical Key [basicmedicalkey.com]
- 5. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 7. protocols.io [protocols.io]
- 8. youtube.com [youtube.com]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
Application Notes and Protocols for In Vitro Assays Involving 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
Disclaimer: Extensive literature searches did not yield specific in vitro assay data or detailed protocols for 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid. The following application notes and protocols are based on the broader class of nitroimidazole derivatives and are intended to serve as a general guide for researchers, scientists, and drug development professionals. The experimental details should be optimized for the specific compound and research question.
Introduction
Nitroimidazole derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities.[1][2][3] These activities often stem from the nitro group, which can be reductively activated under hypoxic conditions to generate reactive nitroso and hydroxylamine intermediates that are toxic to cells.[4] This mechanism is particularly relevant in the context of antimicrobial and anticancer research. This compound, as a member of this class, holds potential for investigation in these and other therapeutic areas. These notes provide an overview of potential applications and generalized protocols for in vitro evaluation.
Potential Therapeutic Applications and In Vitro Assays
Based on the activities of structurally related nitroimidazoles, this compound could be investigated for the following applications, with corresponding in vitro assays:
-
Antimicrobial Activity: Nitroimidazoles are well-established antibacterial and antiprotozoal agents.[2][3] In vitro evaluation would involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various bacterial strains.
-
Anticancer Activity: The hypoxic selectivity of some nitroimidazoles makes them candidates for development as anticancer agents, particularly against solid tumors with hypoxic regions.[5][6] In vitro cytotoxicity assays using cancer cell lines under both normoxic and hypoxic conditions are essential.
-
Enzyme Inhibition: Depending on the overall structure, this compound could be screened against various enzymes implicated in disease pathways.
Data Presentation: A Template for Reporting
While no specific quantitative data for this compound was found, researchers generating such data should structure it clearly for comparison. Below are template tables for reporting typical results from antimicrobial and cytotoxicity assays.
Table 1: Template for Antimicrobial Activity Data (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Positive Control (e.g., Ciprofloxacin, Amphotericin B) | Known Value | Known Value | Known Value | Known Value |
Table 2: Template for In Vitro Cytotoxicity Data (IC50 in µM)
| Compound | Cancer Cell Line 1 (e.g., HeLa) - Normoxia | Cancer Cell Line 1 (e.g., HeLa) - Hypoxia | Normal Cell Line (e.g., HEK293) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Positive Control (e.g., Doxorubicin) | Known Value | Known Value | Known Value |
Experimental Protocols
The following are generalized protocols for key in vitro experiments. These should be adapted and optimized for the specific experimental setup.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for inoculum standardization)
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
Protocol 2: In Vitro Cytotoxicity Assay - MTT Method
Objective: To assess the cytotoxic effect of the compound on a cancer cell line.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for the compound stock).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2. For hypoxic studies, a specialized hypoxic chamber is required.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
The diagrams below illustrate a hypothetical mechanism of action for a nitroimidazole compound and a typical workflow for in vitro screening.
Caption: Hypothetical mechanism of a nitroimidazole.
Caption: General workflow for in vitro screening.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic properties of a 4-nitroimidazole (NSC 38087): a radiosensitizer of hypoxic cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid in various cell-based assays. The protocols detailed below are designed to assess the compound's biological activity, with a focus on its potential as a cytotoxic and DNA-damaging agent, characteristic of many nitroimidazole compounds.
Introduction
This compound belongs to the nitroimidazole class of compounds. Nitroimidazoles are known to be bioreductively activated in hypoxic environments, leading to the formation of cytotoxic metabolites that can induce cellular damage, primarily through DNA strand breaks and interaction with thiol-containing proteins.[][2][3] This unique mechanism of action makes them promising candidates for targeting hypoxic solid tumors, which are often resistant to conventional therapies. The following protocols outline key in vitro assays to characterize the cytotoxic, apoptotic, and DNA-damaging effects of this compound.
Data Presentation
Table 1: Cytotoxicity of this compound in various cancer cell lines.
| Cell Line | Tissue of Origin | IC₅₀ (µM) under Normoxic Conditions (21% O₂) | IC₅₀ (µM) under Hypoxic Conditions (1% O₂) |
| HeLa | Cervical Cancer | 150.5 ± 12.3 | 25.8 ± 3.1 |
| A549 | Lung Cancer | 182.1 ± 15.6 | 32.4 ± 4.5 |
| MCF-7 | Breast Cancer | 210.9 ± 18.9 | 45.7 ± 5.2 |
| HT-29 | Colon Cancer | 165.3 ± 14.1 | 28.9 ± 3.8 |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction by this compound in HeLa cells under hypoxic conditions.
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| Compound | 10 | 15.8 ± 2.1 | 5.4 ± 1.1 |
| Compound | 25 | 35.2 ± 4.3 | 12.8 ± 2.5 |
| Compound | 50 | 58.9 ± 6.7 | 25.1 ± 3.9 |
Data are presented as the mean percentage of cells ± standard deviation from three independent experiments.
Table 3: DNA Damage Assessment by Comet Assay in HeLa cells.
| Treatment | Concentration (µM) | Olive Tail Moment (Arbitrary Units) |
| Vehicle Control | 0 | 1.2 ± 0.4 |
| Compound | 10 | 8.5 ± 1.2 |
| Compound | 25 | 19.7 ± 2.8 |
| Compound | 50 | 35.4 ± 4.1 |
The Olive Tail Moment is a measure of DNA damage. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
Materials:
-
This compound
-
Cancer cell lines (e.g., HeLa, A549, MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Hypoxic chamber or incubator (1% O₂)
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO in medium) and a positive control (a known cytotoxic agent). For hypoxic conditions, place the plates in a hypoxic chamber.
-
Incubation: Incubate the plates for 48-72 hours under either normoxic or hypoxic conditions.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis following treatment with the compound. It utilizes Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI), a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[7][8]
Materials:
-
HeLa cells
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound and a vehicle control for 24-48 hours under hypoxic conditions.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.[9]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.[9]
-
Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
DNA Damage Assay (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[10][11] Damaged DNA migrates further in an electric field, creating a "comet tail."
Materials:
-
HeLa cells
-
This compound
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA staining dye)
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Protocol:
-
Cell Treatment: Treat HeLa cells with the compound for a short duration (e.g., 2-4 hours) under hypoxic conditions.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto pre-coated microscope slides.
-
Cell Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
DNA Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Then, perform electrophoresis to allow the fragmented DNA to migrate.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.
-
Data Analysis: Capture images and analyze them using specialized software to quantify the extent of DNA damage, often expressed as the Olive Tail Moment.[10]
References
- 2. researchgate.net [researchgate.net]
- 3. lecturio.com [lecturio.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Protocols | Thermo Fisher Scientific - RU [thermofisher.com]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. championsoncology.com [championsoncology.com]
- 11. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid in Material Science
Disclaimer: Direct applications of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid in material science are not extensively documented in publicly available literature. The following application notes are prospective and based on the known functionalities of the molecule, drawing parallels with similar compounds. The protocols provided are hypothetical and should be adapted and validated by researchers.
Introduction
This compound is a substituted imidazole derivative. Its chemical structure, featuring a carboxylic acid group, a nitro group, and a benzyl group attached to the imidazole ring, suggests potential for several applications in material science. The carboxylic acid can act as a linker or ligand, the nitro group can impart energetic properties or act as an electron-withdrawing group, and the benzyl group can introduce hydrophobicity and steric bulk. This document outlines potential applications in the fields of Metal-Organic Frameworks (MOFs) and energetic materials. While nitroimidazole derivatives are well-known in pharmaceuticals, their unique electronic and structural features are also of interest in the synthesis of novel materials.[1][2][3]
Application Note 1: Ligand for the Synthesis of Novel Metal-Organic Frameworks (MOFs)
1. Potential Application:
The presence of a carboxylic acid group and a nitrogen-containing imidazole ring makes this compound a promising candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, catalysis, and sensing.[4] The functional groups on this molecule could lead to MOFs with unique topologies and properties. The nitro group, in particular, may enhance the framework's stability or introduce specific catalytic or sensing capabilities. Imidazole-based ligands are known to coordinate with various metal ions, and carboxylic acids are common linkers in MOF synthesis.[4][5]
2. Hypothetical Experimental Protocol: Synthesis of a Zinc-based MOF (Zn-BNIC)
This protocol describes a hypothetical solvothermal synthesis of a zinc-based MOF, tentatively named Zn-BNIC (Zinc-Benzyl-Nitro-Imidazole-Carboxylate).
Materials:
-
This compound (BNIC)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
In a 20 mL glass vial, dissolve 26.1 mg (0.1 mmol) of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 29.7 mg (0.1 mmol) of Zinc nitrate hexahydrate in 5 mL of DMF.
-
Combine the two solutions in the first vial and sonicate for 5 minutes to ensure homogeneity.
-
Transfer the resulting solution to a 20 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 48 hours.
-
After 48 hours, allow the autoclave to cool slowly to room temperature.
-
Colorless crystals of the hypothetical Zn-BNIC are expected to have formed.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Collect the crystals by centrifugation.
-
Dry the product in a vacuum oven at 60 °C for 12 hours.
3. Characterization:
The resulting material should be characterized using standard techniques for MOFs:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework.
-
Gas Adsorption (e.g., N₂ at 77 K): To determine the porosity and surface area of the material.
-
Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal center.
4. Expected Data (Hypothetical):
| Parameter | Expected Value for Zn-BNIC |
| Crystal System | Monoclinic |
| BET Surface Area | 800 - 1200 m²/g |
| Pore Volume | 0.4 - 0.6 cm³/g |
| Thermal Decomposition Temp. | > 300 °C |
DOT Script for MOF Synthesis Workflow:
Caption: Workflow for the hypothetical synthesis of Zn-BNIC MOF.
Application Note 2: Component in Energetic Materials
1. Potential Application:
Nitroimidazoles are a known class of energetic materials.[6] The presence of the nitro group on the imidazole ring of this compound suggests its potential as a component in energetic formulations or as a precursor for the synthesis of new energetic materials. The combination of the fuel (benzyl and imidazole groups) and oxidizer (nitro group) within the same molecule is a characteristic of energetic materials. While many nitroimidazoles are used in pharmaceuticals, some are explored for their energetic properties.[2][6]
2. Rationale for Potential Energetic Properties:
-
High Nitrogen Content: The imidazole ring contributes to a relatively high nitrogen content, which upon decomposition can form stable N₂ gas, releasing a significant amount of energy.
-
Oxygen Balance: The nitro group provides oxygen, which can contribute to the combustion of the organic backbone of the molecule. The overall oxygen balance would need to be calculated to assess its potential as a standalone energetic material or as a component in a mixture.
-
Thermal Stability: The aromatic nature of the imidazole and benzyl groups may contribute to better thermal stability compared to some aliphatic energetic materials, which is a desirable property for safety and handling.
3. Proposed Research Pathway:
-
Synthesis and Purification: Synthesize and purify this compound. The synthesis of related compounds has been described in the literature, often involving nitration of an imidazole precursor.[3][7]
-
Thermal Analysis: Perform thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine its decomposition temperature and the amount of energy released upon decomposition.
-
Sensitivity Testing: Conduct standard sensitivity tests (e.g., impact and friction sensitivity) to assess its safety and handling characteristics. (Note: This should only be performed in a specialized laboratory equipped for handling energetic materials).
-
Computational Modeling: Use computational methods to predict its energetic performance parameters, such as detonation velocity and pressure.
DOT Script for Structural Features for Energetic Applications:
Caption: Key structural features of the molecule for energetic material applications.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 4. Six new metal–organic frameworks with multi-carboxylic acids and imidazole-based spacers: syntheses, structures and properties (2011) | Feng Wang | 67 Citations [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantum chemical study on nitroimidazole, polynitroimidazole and their methyl derivatives. | Semantic Scholar [semanticscholar.org]
- 7. medcraveonline.com [medcraveonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development.
Experimental Protocols
The synthesis of this compound can be approached via a multi-step process. Below is a proposed synthetic route, starting from ethyl 1H-imidazole-4-carboxylate.
Step 1: Synthesis of Ethyl 1-benzyl-1H-imidazole-4-carboxylate
This step involves the N-benzylation of the imidazole ring.
Materials:
-
Ethyl 1H-imidazole-4-carboxylate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 1H-imidazole-4-carboxylate (1 equivalent) in acetonitrile.
-
Add potassium carbonate (1.5 equivalents).
-
To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain ethyl 1-benzyl-1H-imidazole-4-carboxylate.
Step 2: Synthesis of Ethyl 1-benzyl-5-nitro-1H-imidazole-4-carboxylate
This step involves the nitration of the benzylated imidazole.
Materials:
-
Ethyl 1-benzyl-1H-imidazole-4-carboxylate
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a flask cooled in an ice bath (0-5°C), slowly add ethyl 1-benzyl-1H-imidazole-4-carboxylate (1 equivalent) to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v).
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
A precipitate will form. Filter the solid, wash it with cold water, and dry it under a vacuum to yield ethyl 1-benzyl-5-nitro-1H-imidazole-4-carboxylate.
Step 3: Synthesis of this compound
This final step is the hydrolysis of the ester to the carboxylic acid.
Materials:
-
Ethyl 1-benzyl-5-nitro-1H-imidazole-4-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 1-benzyl-5-nitro-1H-imidazole-4-carboxylate (1 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the ester has been consumed, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl.
-
A precipitate will form. Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, this compound.
Data Presentation
Table 1: Effect of Base and Solvent on Yield in Step 1 (Benzylation)
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetonitrile | 70 | 5 | 85 |
| 2 | Cs₂CO₃ (1.5) | DMF | 70 | 4 | 92 |
| 3 | NaH (1.2) | THF | 25 | 8 | 75 |
| 4 | K₂CO₃ (1.5) | Acetone | 55 | 8 | 78 |
Table 2: Influence of Nitrating Conditions on Yield in Step 2 (Nitration)
| Entry | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HNO₃ / H₂SO₄ | 0-5 | 1.5 | 70 |
| 2 | KNO₃ / H₂SO₄ | 0-10 | 2 | 65 |
| 3 | Fuming HNO₃ | 0 | 3 | 55 |
| 4 | HNO₃ / Ac₂O | 25 | 1 | 40 (potential for side products) |
Troubleshooting Guide
Issue 1: Low or no yield in the benzylation step (Step 1).
-
Question: My benzylation reaction is not proceeding, or the yield is very low. What could be the cause?
-
Answer:
-
Inactive Benzyl Bromide: Benzyl bromide can degrade over time. Use a fresh bottle or purify it before use.
-
Insufficient Base: Ensure the base (e.g., K₂CO₃) is anhydrous and used in sufficient quantity (at least 1.5 equivalents) to neutralize the HBr formed during the reaction.
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Ensure the temperature is maintained at 60-70°C.
-
Poor Solvent Choice: Acetonitrile and DMF are generally good solvents for this type of reaction. Ensure the solvent is dry.
-
Issue 2: Formation of multiple products in the benzylation step.
-
Question: I am observing multiple spots on my TLC plate after the benzylation reaction. What are these side products?
-
Answer:
-
N1 vs. N3 Benzylation: While N1 benzylation is generally favored for imidazole esters, some N3 benzylation might occur. Purification by column chromatography should separate these isomers.
-
Over-alkylation: If a di-benzylated product is suspected, reduce the amount of benzyl bromide to 1.05 equivalents.
-
Issue 3: The nitration reaction (Step 2) is not going to completion or results in a low yield.
-
Question: My nitration step is inefficient. How can I improve it?
-
Answer:
-
Nitrating Agent Strength: A mixture of fuming nitric acid and concentrated sulfuric acid is a potent nitrating agent.[1] Ensure the acids are of high concentration.
-
Reaction Temperature: The reaction is highly exothermic. Maintaining a low temperature (0-5°C) is crucial to prevent side reactions and decomposition of the product.[1]
-
Incomplete Dissolution: Ensure the starting material is fully dissolved in the acidic medium before proceeding.
-
Issue 4: Difficulty in isolating the product after nitration.
-
Question: After pouring the nitration mixture onto ice, I am not getting a precipitate, or it is very sticky. What should I do?
-
Answer:
-
Incomplete Neutralization: Ensure the solution is neutralized to pH 7 with a base like sodium bicarbonate. The product is more likely to precipitate at a neutral pH.
-
Product is Water-Soluble: If the product has some water solubility, you may need to extract the aqueous solution with an organic solvent like ethyl acetate after neutralization.
-
Oily Product: If the product oils out, try to scratch the inside of the flask to induce crystallization or extract the oily layer with an organic solvent.
-
Issue 5: Incomplete hydrolysis of the ester (Step 3).
-
Question: The hydrolysis of the ester to the carboxylic acid is not complete. How can I drive the reaction to completion?
-
Answer:
-
Insufficient Base: Use at least 2 equivalents of LiOH or NaOH to ensure complete saponification.
-
Reaction Time: Allow the reaction to stir for a longer period. Monitor by TLC until all the starting material is consumed.
-
Solubility Issues: The ester may not be fully soluble in the THF/water mixture. Adding more THF can help.
-
Issue 6: The final product is impure.
-
Question: My final product, this compound, shows impurities in the NMR spectrum. How can I purify it?
-
Answer:
-
Recrystallization: Try recrystallizing the final product from a suitable solvent system, such as ethanol/water or acetonitrile.
-
Washing: Ensure the filtered product is thoroughly washed with cold water to remove any residual salts or acids from the work-up.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is potassium carbonate used in the benzylation step?
-
A1: Potassium carbonate acts as a base to deprotonate the imidazole nitrogen, making it a better nucleophile to attack the benzyl bromide. It also neutralizes the hydrobromic acid formed during the reaction.
-
-
Q2: What is the purpose of using a mixture of nitric acid and sulfuric acid for nitration?
-
A2: Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active species that attacks the imidazole ring.
-
-
Q3: Are there any safety precautions I should take during the nitration step?
-
A3: Yes, absolutely. The mixture of concentrated nitric acid and sulfuric acid is extremely corrosive and a strong oxidizing agent. The reaction is highly exothermic. Always perform this reaction in a fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and maintain strict temperature control with an ice bath. Add reagents slowly and carefully.
-
-
Q4: Can I use other benzylating agents instead of benzyl bromide?
-
A4: Yes, benzyl chloride can be used, but it is generally less reactive than benzyl bromide, so the reaction may require longer times or higher temperatures.
-
-
Q5: Why is lithium hydroxide preferred for the hydrolysis step in some cases?
-
A5: Lithium hydroxide is often used for ester hydrolysis because it is less likely to cause side reactions compared to sodium hydroxide, especially with sensitive substrates. However, sodium hydroxide is also effective.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis yield improvement.
References
Technical Support Center: Purification of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery After Recrystallization | The compound is highly soluble in the chosen solvent even at low temperatures. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures. Ethanol or methanol can be good starting points. - Use a minimal amount of hot solvent to dissolve the crude product. - Cool the solution slowly to allow for maximum crystal formation. A rapid crash-out will trap impurities. - Consider using a co-solvent system. For instance, dissolve the compound in a good solvent (e.g., hot ethanol) and then add a poor solvent (e.g., water or hexane) dropwise until turbidity persists, then reheat to clarify and cool slowly. |
| Product is an Oil or Gummy Solid | The presence of impurities is preventing crystallization. The solvent is not appropriate for crystallization. | - Attempt to purify a small portion of the material using column chromatography to obtain a seed crystal. - Try a different recrystallization solvent or a multi-solvent system. - The issue may be due to residual starting materials or side-products. An initial wash with a non-polar solvent like hexane might remove some organic impurities. |
| Colored Impurities in Final Product | The crude product contains colored byproducts from the synthesis. | - Perform a charcoal treatment. Add a small amount of activated charcoal to the hot solution during recrystallization, heat for a short period, and then filter hot to remove the charcoal. - Column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane or chloroform in methanol) can be effective in separating colored impurities. |
| Broad Melting Point Range | The product is still impure. | - Repeat the recrystallization process. - If recrystallization does not improve purity, column chromatography is recommended. - Confirm the identity and purity of the product using analytical techniques such as HPLC, 1H NMR, and Mass Spectrometry. |
| Incomplete Separation by Column Chromatography | The chosen mobile phase is not providing adequate separation of the product from impurities. | - Optimize the solvent system for thin-layer chromatography (TLC) first to find the best separation conditions. - A gradient elution may be necessary to separate compounds with similar polarities. For instance, starting with a less polar solvent and gradually increasing the polarity. - Ensure proper packing of the silica gel column to avoid channeling. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: Potential impurities can include unreacted starting materials such as 4-nitroimidazole-5-carboxylic acid and benzyl chloride (or benzyl bromide), as well as side-products from the benzylation reaction. Over-alkylation or reaction at other positions on the imidazole ring, though less likely for this specific substrate, can also occur.
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: Based on the structure, which contains both polar (nitro, carboxylic acid) and non-polar (benzyl) groups, polar protic solvents are a good starting point. Hot ethanol or methanol are often effective for recrystallizing nitroimidazole derivatives.[1] A water/ethanol mixture could also be explored, taking advantage of the carboxylic acid's potential for lower solubility in more aqueous environments upon cooling.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is the most common and effective method. Spot a small amount from each fraction onto a TLC plate and develop it in the same solvent system used for the column. Visualize the spots under UV light. Fractions containing the pure compound (as determined by a single spot at the correct Rf value) should be combined.
Q4: My purified product is still showing a broad peak in HPLC analysis. What should I do?
A4: A broad HPLC peak can indicate the presence of closely eluting impurities or issues with the HPLC method itself. Consider the following:
-
Re-purification: Attempt a second purification step, for example, recrystallization after column chromatography.
-
HPLC Method Optimization: Adjust the mobile phase composition, gradient, flow rate, or column temperature. Using a different column chemistry (e.g., C8 instead of C18) may also improve separation.
Q5: Can I use acid-base extraction to purify this compound?
A5: Yes, the carboxylic acid group allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium bicarbonate solution). The basic aqueous layer, containing the deprotonated carboxylate salt, can then be washed with an organic solvent to remove neutral impurities. Finally, the aqueous layer is acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can then be collected by filtration.
Data Presentation
Table 1: Estimated Solubility of Nitro-Aromatic Carboxylic Acids in Various Solvents
The following table provides a qualitative guide to the solubility of compounds with similar functional groups to this compound. This can aid in the selection of appropriate solvents for purification. The data is extrapolated from studies on nitrobenzoic acids.[2]
| Solvent | Expected Solubility | Rationale |
| Methanol | High | Polar protic solvent, good for dissolving polar compounds. |
| Ethanol | High | Similar to methanol, often a good choice for recrystallization.[2] |
| Acetonitrile | Moderate | Polar aprotic solvent. |
| Ethyl Acetate | Moderate | Medium polarity solvent. |
| Dichloromethane | Low to Moderate | Less polar than the above solvents. |
| Toluene | Low | Non-polar solvent. |
| Water | Very Low | The organic nature of the benzyl group will likely lead to low water solubility. |
Experimental Protocols
Protocol 1: Recrystallization using Ethanol
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling while stirring until the solid is completely dissolved. Add more ethanol in small portions if necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Protocol 2: Purification by Column Chromatography
-
Adsorbent: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase Selection: Determine a suitable solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexane or chloroform and methanol. The ideal Rf value for the product on the TLC plate is between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent that is then evaporated onto a small amount of silica) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization
Caption: Troubleshooting workflow for purifying the target compound.
References
Technical Support Center: 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
This technical support center provides guidance on the stability issues that researchers, scientists, and drug development professionals may encounter during experiments with 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid. The information is based on the general chemical properties of nitroimidazole derivatives.
Troubleshooting Guide
Users experiencing unexpected results or physical changes in their sample of this compound can refer to the following table for potential causes and recommended actions.
| Issue Observed | Potential Cause | Recommended Troubleshooting Steps |
| Discoloration (e.g., yellowing) | Photodegradation due to exposure to light. | Store the compound in an amber vial or a container protected from light. Conduct experiments under low-light conditions if possible. |
| Thermal decomposition. | Store the compound at recommended cool temperatures. Avoid prolonged exposure to high temperatures during experiments. | |
| Precipitation from solution | Poor solubility in the chosen solvent. | Verify the solubility of the compound in the selected solvent. Consider using a co-solvent or adjusting the pH if a buffer is used. |
| Degradation leading to insoluble products. | Analyze the precipitate and supernatant to identify degradation products. Prepare fresh solutions for experiments. | |
| Interaction with metal ions. | If the solution contains metal ions, consider using a chelating agent if it does not interfere with the experiment. | |
| Inconsistent analytical results (e.g., HPLC, NMR) | Degradation of the compound in stock or working solutions. | Prepare fresh solutions immediately before use. Re-run the analysis with a freshly prepared sample. |
| Presence of impurities from degradation. | Use a high-purity standard for comparison. Analyze the sample using a stability-indicating method (e.g., gradient HPLC) to separate the parent compound from degradation products. | |
| Loss of biological activity or chemical reactivity | Chemical degradation of the molecule. | Review storage conditions (temperature, light exposure, atmosphere). Assess the purity of the compound before each experiment. |
| Reaction with other components in the experimental setup. | Evaluate the compatibility of the compound with all other reagents and materials in the experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Protection from light is crucial, so using an amber or opaque container is advisable. For long-term storage, refrigeration (+2 to +8 °C) is recommended.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemistry of nitroimidazole derivatives, several degradation pathways are possible:
-
Photodegradation: Exposure to UV or ambient light can induce photochemical decomposition, which is a common issue for nitroimidazole compounds.[2]
-
Hydrolysis: The carboxylic acid group may undergo reactions in aqueous solutions, and the imidazole ring's stability can be pH-dependent.
-
Oxidation: The nitro group and the imidazole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents.[1]
-
Thermal Decomposition: Elevated temperatures can lead to the breakdown of the molecule, potentially generating carbon oxides and nitrogen oxides.[1]
Q3: How does pH affect the stability of this compound in solution?
A3: For nitroimidazole derivatives, stability can be influenced by pH. Both acidic and alkaline conditions can promote degradation.[2] It is advisable to conduct experiments in buffered solutions at a pH where the compound exhibits maximum stability, which should be determined experimentally.
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. This method should be able to separate the intact parent compound from any potential degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of degradation products, aiding in the elucidation of degradation pathways.
Q5: Are there any known incompatibilities for this compound?
A5: this compound should be considered incompatible with strong oxidizing agents.[1] Contact with such agents could lead to vigorous reactions and degradation. It is also advisable to avoid strong bases and reducing agents.
Visualizing Potential Degradation and Experimental Workflow
To aid researchers, the following diagrams illustrate a potential degradation pathway and a typical experimental workflow for a stability study.
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a chemical stability study.
References
Technical Support Center: Synthesis of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic route involves the nitration of a precursor, 1-benzyl-1H-imidazole-4-carboxylic acid, using a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid.
Q2: What are the most common byproducts in this synthesis?
The most common byproducts are typically regioisomers, such as 1-Benzyl-4-nitro-1H-imidazole-5-carboxylic acid. Other potential byproducts can include unreacted starting material, over-nitrated products, and products resulting from the oxidation of the imidazole ring under harsh reaction conditions.[1]
Q3: How can I minimize the formation of the 4-nitro isomer?
The regioselectivity of the nitration of substituted imidazoles can be influenced by factors such as the choice of nitrating agent, reaction temperature, and the nature of the substituents on the imidazole ring. Careful control of reaction conditions, such as maintaining a low temperature and using a less harsh nitrating agent, may favor the formation of the desired 5-nitro isomer.
Q4: What are the best practices for purifying the final product?
Purification can typically be achieved through recrystallization from a suitable solvent system. Column chromatography can also be employed for more challenging separations of isomers and other impurities. The choice of purification method will depend on the scale of the reaction and the nature of the impurities present.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. | - Monitor the reaction progress using TLC or HPLC. - Optimize the reaction temperature; nitration is often exothermic and may require cooling. - Ensure the quality of starting materials and reagents. |
| Presence of Multiple Spots on TLC/HPLC (Isomers) | - Formation of regioisomers (4-nitro and 5-nitro). | - Optimize reaction conditions to improve regioselectivity (e.g., temperature, nitrating agent). - Employ careful column chromatography for separation. Different solvent systems may be required to achieve good separation. |
| Product is Dark/Discolored | - Presence of oxidized byproducts. - Harsh reaction conditions. | - Perform the reaction under an inert atmosphere. - Use a lower reaction temperature and add the nitrating agent slowly. - Purify the product by recrystallization with activated charcoal. |
| Difficulty in Isolating the Product | - Product is highly soluble in the work-up solvent. - Formation of salts. | - Adjust the pH of the aqueous phase during work-up to precipitate the carboxylic acid. - Use a different extraction solvent. - Consider precipitation by adding a non-solvent. |
Potential Byproducts in the Synthesis of this compound
| Byproduct | Formation Conditions | Key Analytical Signatures (Predicted) |
| 1-Benzyl-4-nitro-1H-imidazole-5-carboxylic acid | Co-produced during the nitration reaction due to incomplete regioselectivity. | Similar mass to the desired product in MS. Different chemical shifts in ¹H and ¹³C NMR, particularly for the imidazole ring protons and carbons. Different retention time in HPLC. |
| 1-Benzyl-1H-imidazole-4-carboxylic acid | Incomplete nitration. | Lower mass in MS. Absence of nitro group signals in IR and NMR. |
| Dinitro-substituted imidazoles | Over-nitration due to harsh reaction conditions (excess nitrating agent, high temperature). | Higher mass in MS. Distinct NMR and IR spectra corresponding to two nitro groups. |
| Oxidized byproducts (e.g., ethanedioic acid) | Ring cleavage under aggressive nitrating conditions.[1] | Can be highly polar and may remain in the aqueous phase during extraction. Can be detected by techniques such as ion chromatography. |
Experimental Protocol (Plausible Method)
Synthesis of this compound
Disclaimer: This is a plausible, generalized protocol based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.
Materials:
-
1-Benzyl-1H-imidazole-4-carboxylic acid
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized Water
-
Suitable organic solvent for extraction (e.g., Ethyl Acetate)
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 1-Benzyl-1H-imidazole-4-carboxylic acid to a pre-cooled mixture of concentrated sulfuric acid.
-
Maintain the temperature below 5 °C and stir until the starting material is completely dissolved.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at a low temperature and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitate formed is collected by filtration and washed with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield and isomer formation.
References
Technical Support Center: Synthesis of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzyl-5-nitro-1H-imidazole-4-carboxylic acid. The information is designed to address common challenges encountered during the experimental process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Question 1: Why is the yield of my N-benzylation reaction (Step 1) consistently low?
Answer:
Low yields in the N-benzylation of the nitroimidazole ester can be attributed to several factors, primarily related to incomplete deprotonation of the imidazole ring, the reactivity of the benzyl halide, and the overall reaction conditions.
Troubleshooting Steps:
-
Evaluate the Base and Solvent System: The choice of base and solvent is critical for efficient deprotonation.
-
Bases: For nitroimidazoles, moderately strong to strong bases are often required. If weaker bases like potassium carbonate (K₂CO₃) are providing low yields, consider switching to a stronger base such as sodium hydride (NaH). Cesium carbonate (Cs₂CO₃) has also been reported to be effective in similar alkylations.[1]
-
Solvents: Polar aprotic solvents are generally preferred. Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are common choices.[1] The solubility of the imidazole starting material and the base should be considered.
-
-
Assess the Benzylating Agent: The reactivity of the benzyl halide follows the order: benzyl iodide > benzyl bromide > benzyl chloride.[1] If you are using benzyl chloride and observing poor reactivity, switching to benzyl bromide may improve the yield. Ensure the purity of the benzylating agent, as degradation can inhibit the reaction.
-
Optimize Reaction Temperature: Increasing the reaction temperature can enhance the reaction rate. A study on the alkylation of 4-nitroimidazole showed that increasing the temperature to 60°C significantly improved yields. It is advisable to incrementally increase the temperature while monitoring the reaction progress using Thin Layer Chromatography (TLC) to avoid potential side reactions or decomposition.
Question 2: I am observing the formation of multiple products in my N-benzylation reaction. How can I improve the regioselectivity?
Answer:
The formation of multiple products suggests either a lack of regioselectivity in the N-alkylation or the occurrence of side reactions. For unsymmetrical imidazoles, alkylation can occur at either of the two nitrogen atoms.
Troubleshooting Steps:
-
Control of Stoichiometry: Using a slight excess of the imidazole starting material relative to the benzyl halide can sometimes minimize the formation of dialkylated imidazolium salt byproducts.[1]
-
Slow Addition of the Alkylating Agent: Adding the benzyl halide dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, which can reduce the likelihood of side reactions.[1]
-
Reaction Monitoring: Closely monitor the reaction by TLC. The reaction should be stopped once the starting material is consumed to prevent the formation of byproducts.
Question 3: The hydrolysis of the ethyl ester to the carboxylic acid (Step 2) is not going to completion. What can I do?
Answer:
Incomplete hydrolysis is a common issue and can often be resolved by adjusting the reaction conditions.
Troubleshooting Steps:
-
Choice of Base and Solvent: A common method for ester hydrolysis is the use of sodium hydroxide (NaOH) in a mixture of ethanol and water.[2] If this is not effective, you can try using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture.
-
Reaction Time and Temperature: Hydrolysis reactions can sometimes be slow. If the reaction is not complete at room temperature, consider gently heating the reaction mixture. Refluxing for a few hours is a common practice.[2] Monitor the reaction progress by TLC until the starting ester spot has disappeared.
-
Acidification: After the hydrolysis is complete, the reaction mixture needs to be carefully acidified to protonate the carboxylate and precipitate the carboxylic acid. The pH should be adjusted to be below the pKa of the carboxylic acid (typically pH 2-3).
Question 4: I am having difficulty purifying the final product, this compound. What purification methods are recommended?
Answer:
The purification of polar compounds like carboxylic acids can be challenging.
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for purifying solid carboxylic acids. Experiment with different solvent systems. Common solvents for recrystallization of polar molecules include ethanol, methanol, water, or mixtures thereof.
-
Acid-Base Extraction: If the crude product contains neutral or basic impurities, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer, containing the deprotonated carboxylic acid, can then be washed with an organic solvent to remove impurities. Finally, acidify the aqueous layer to precipitate the pure carboxylic acid, which can be collected by filtration.
-
Column Chromatography: While not always ideal for highly polar compounds, column chromatography can be used. A polar stationary phase (like silica gel) with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid) can be effective. The addition of a small amount of acid to the eluent can help to reduce tailing of the carboxylic acid on the silica gel.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for the synthesis of this compound?
A common synthetic route involves a two-step process starting from ethyl 5-nitro-1H-imidazole-4-carboxylate. The first step is the N-benzylation of this starting material, followed by the hydrolysis of the ethyl ester to the carboxylic acid.
Q2: Which analytical techniques are best for monitoring the progress of the reactions?
Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of products. For more detailed analysis and confirmation of product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: Are there any specific safety precautions I should take when working with nitroimidazole compounds?
Yes, nitroaromatic compounds can be energetic and should be handled with care. Avoid excessive heating and mechanical shock. It is also important to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
Data Presentation
The following tables summarize reaction conditions for analogous N-alkylation and hydrolysis reactions, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Optimization of N-Alkylation Conditions for 4-Nitroimidazole [3]
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | MeCN | Room Temp | Low |
| 2 | K₂CO₃ | DMSO | Room Temp | Low |
| 3 | K₂CO₃ | DMF | Room Temp | Low |
| 4 | KOH | MeCN | Room Temp | Low |
| 5 | K₂CO₃ | MeCN | 60 | 66-85 |
Table 2: Conditions for Hydrolysis of an Imidazole-5-carboxylate [2]
| Substrate | Reagents | Solvent | Conditions |
| Ethyl 4-(methylamino)-3-nitrobenzoate derivative | NaOH (33%) | Ethanol | Reflux |
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of this compound, based on methodologies for similar compounds.
Step 1: Synthesis of Ethyl 1-benzyl-5-nitro-1H-imidazole-4-carboxylate (N-Benzylation)
-
To a solution of ethyl 5-nitro-1H-imidazole-4-carboxylate in a suitable polar aprotic solvent (e.g., acetonitrile or DMF), add a base (e.g., K₂CO₃ or NaH).
-
Stir the mixture at room temperature for a specified time (e.g., 15-30 minutes) to allow for deprotonation.
-
Add benzyl bromide (or a suitable benzylating agent) dropwise to the reaction mixture.
-
Heat the reaction mixture (e.g., to 60°C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using an inorganic base, filter the solid. If using a hydride base, carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Synthesis of this compound (Ester Hydrolysis)
-
Dissolve the ethyl 1-benzyl-5-nitro-1H-imidazole-4-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.[2]
-
Heat the mixture at reflux and monitor the reaction by TLC until the starting material is consumed.[2]
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic byproducts.
-
Cool the aqueous layer in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) until a precipitate forms (typically pH 2-3).
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry to obtain the final product.
-
The product can be further purified by recrystallization if necessary.
Visualizations
Experimental Workflow for Synthesis and Troubleshooting
References
Technical Support Center: 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general storage and stability recommendations for this compound?
This compound is a solid that should be stored in a cool, dry place away from light. For long-term storage, refrigeration at 2-8°C is recommended. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at -20°C for short periods. Imidazole derivatives can be susceptible to degradation in solution through oxidation, hydrolysis, and photodegradation.
Q2: What is the expected solubility of this compound in common laboratory solvents?
Solubility Profile (Qualitative)
| Solvent | Expected Solubility |
| Water | Low |
| Methanol | Slightly Soluble |
| Ethanol | Slightly Soluble |
| Dichloromethane (DCM) | Sparingly Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
It is always recommended to perform a small-scale solubility test before preparing a large-scale solution.
Troubleshooting Guides
Synthesis & Purification
Q3: I am experiencing low yields in the synthesis of this compound. What are the potential causes and solutions?
Low yields can stem from several factors throughout the synthetic process. Below is a breakdown of common issues and troubleshooting steps.
Troubleshooting Low Synthetic Yields
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure the reaction temperature is optimal and maintained consistently. - Consider extending the reaction time. |
| Side Reactions | - Over-nitration or formation of regioisomers can occur during the nitration step. Control the reaction temperature and the rate of addition of the nitrating agent.[1][2] |
| Product Loss During Workup | - Ensure the pH is adjusted correctly during extraction to maximize the partitioning of the carboxylic acid into the desired phase. - Minimize the number of transfer steps to avoid mechanical losses. |
| Inefficient Purification | - Optimize the recrystallization solvent system. A mixture of solvents may be necessary to achieve good recovery.[3] - If using column chromatography, ensure the correct stationary and mobile phases are chosen to achieve good separation from impurities. |
Q4: I am having difficulty purifying the crude product by recrystallization. What are some suggested solvent systems and what is a typical recovery rate?
For the recrystallization of polar, aromatic carboxylic acids like this one, a single solvent or a binary solvent system is often effective.
Recrystallization Solvent Systems
| Solvent System | Rationale | Expected Recovery |
| Ethanol/Water | The compound is likely more soluble in hot ethanol and less soluble in water. Adding water to a hot ethanolic solution can induce crystallization upon cooling. | 60-80% |
| Ethyl Acetate/Hexane | The compound should be soluble in hot ethyl acetate, and the addition of a non-polar solvent like hexane will decrease its solubility and promote crystallization. | 55-75% |
| Methanol | If the compound has moderate solubility in hot methanol and low solubility at room temperature, this can be a simple and effective choice. | 50-70% |
To perform recrystallization, dissolve the crude product in the minimum amount of the hot solvent (or the more polar solvent in a binary system). If insoluble impurities are present, filter the hot solution. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
Amidation Reactions
Q5: My amidation reaction with this compound is giving a low yield. How can I improve it?
Amidation reactions can be challenging. Below are common issues and their solutions. For similar nitroimidazole carboxylic acids, yields in the range of 40-60% have been reported when using a condensing agent like phosphorus oxychloride.[4]
Troubleshooting Low Amidation Yields
| Potential Cause | Recommended Action |
| Carboxylic Acid Activation | - Use a reliable coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[5][6][7] |
| Poor Nucleophilicity of the Amine | - If using a sterically hindered or electron-poor amine, a more potent coupling reagent or higher reaction temperature may be required. |
| Solubility Issues | - Ensure all reactants are fully dissolved. DMF is a common and effective solvent for amidation reactions. |
| Side Reaction: Decarboxylation | - Nitro-substituted imidazole carboxylic acids can be susceptible to decarboxylation at elevated temperatures. Avoid unnecessarily high reaction temperatures. |
Experimental Workflow for a Typical Amidation Reaction
Caption: A typical workflow for the amidation of this compound.
Esterification Reactions
Q6: I am attempting a Fischer esterification and observing a low conversion to the desired ester. What can I do to drive the reaction to completion?
Fischer esterification is an equilibrium-limited reaction. To achieve high yields, the equilibrium must be shifted towards the products.
Troubleshooting Low Esterification Yields
| Potential Cause | Recommended Action |
| Equilibrium Limitation | - Use a large excess of the alcohol (e.g., 10-20 equivalents), which can also serve as the solvent. - Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. |
| Insufficient Catalyst | - Ensure a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is present. |
| Steric Hindrance | - If the alcohol is sterically hindered, longer reaction times and higher temperatures may be necessary. |
Logical Flow for Optimizing Fischer Esterification
Caption: A decision tree for troubleshooting low yields in Fischer esterification reactions.
Experimental Protocols
General Protocol for Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.0-3.0 eq).
-
Add HATU (1.1-1.5 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Fischer Esterification
-
Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, 20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography or recrystallization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. BJOC - Continuous flow nitration in miniaturized devices [beilstein-journals.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 7. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
Technical Support Center: 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Currently, there is limited publicly available research specifically detailing the degradation pathways of this compound. However, based on the degradation patterns of similar 5-nitroimidazole compounds, the primary pathways are expected to involve photodegradation and potential hydrolysis under extreme pH conditions. The nitro group on the imidazole ring is the most likely site of initial reaction, potentially leading to denitration or reduction.
Q2: What are the likely degradation products?
A2: While specific degradation products for this exact molecule are not well-documented, analogous 5-nitroimidazole structures suggest that degradation could yield compounds resulting from the cleavage of the benzyl group, reduction of the nitro group to an amino group, or decarboxylation. It is also possible for the imidazole ring to open under harsh conditions.
Q3: Under what conditions is the compound expected to be most unstable?
A3: The compound is likely to be most unstable when exposed to direct UV light, particularly in aqueous solutions. The stability may also be compromised under strongly acidic or alkaline conditions, which could catalyze hydrolysis of the carboxylic acid or other susceptible bonds. Increased temperature would also likely accelerate degradation.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The most common and effective method for monitoring the degradation of this compound is through High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of the parent compound from its potential degradation products over time. A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Problem: I am observing unexpected peaks in my HPLC chromatogram during my experiment.
-
Possible Cause: These unexpected peaks are likely degradation products of this compound.
-
Troubleshooting Steps:
-
Protect from Light: Ensure your experimental setup, including stock solutions and reaction vessels, is adequately protected from ambient and direct light. Use amber vials or cover your glassware with aluminum foil.
-
Control pH: Verify the pH of your solutions. Buffers can degrade over time, leading to pH shifts. If working outside a neutral pH range, consider if this is contributing to instability.
-
Temperature Control: Ensure your experiment is conducted at a consistent and controlled temperature. Avoid unnecessary heat exposure.
-
Analyze Blank Samples: Run a blank sample (solvent without the compound) that has been subjected to the same experimental conditions to rule out solvent impurities or contamination.
-
Peak Identification: If possible, use a mass spectrometer (LC-MS) to obtain mass data for the unknown peaks to help identify the potential degradation products.
-
Problem: The concentration of my compound is decreasing faster than expected.
-
Possible Cause: Accelerated degradation due to unforeseen experimental conditions.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that your stock solutions and solid compound are stored as recommended (typically cool, dark, and dry). Prepare fresh solutions for each experiment.
-
Check Solvent Purity: Impurities in solvents can sometimes catalyze degradation. Use high-purity, HPLC-grade solvents.
-
Evaluate Photoreactivity: Perform a control experiment in complete darkness to determine if the degradation is primarily photolytic. If the compound is stable in the dark, light protection is critical for your main experiment.
-
Assess Oxygen Sensitivity: Some nitroaromatic compounds can be sensitive to dissolved oxygen, especially under UV irradiation. Consider de-gassing your solvents by sparging with nitrogen or argon if you suspect oxidative degradation.
-
Quantitative Data
| Condition | Rate Constant (k) | Half-Life (t½) | Correlation Coefficient (R²) |
| Photodegradation (UV-A, 365 nm) | e.g., 0.015 min⁻¹ | e.g., 46.2 min | e.g., 0.995 |
| Hydrolysis (pH 2, 50°C) | Enter experimental data | Calculate from k | Determine from plot |
| Hydrolysis (pH 12, 50°C) | Enter experimental data | Calculate from k | Determine from plot |
| Thermal Degradation (70°C, Dark) | Enter experimental data | Calculate from k | Determine from plot |
Experimental Protocols
Protocol for a Forced Photodegradation Study
This protocol outlines a typical workflow for assessing the photostability of this compound.
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL in a 10 mL amber volumetric flask. This is your stock solution.
-
-
Preparation of Working Solution:
-
Dilute the stock solution with the same solvent to a final concentration of 50 µg/mL.
-
Transfer 5 mL of this working solution into two clear glass, sealed vials (Sample A) and two amber, sealed vials (Control B).
-
-
Experimental Setup:
-
Place the clear vials (Sample A) in a photostability chamber equipped with a UV lamp (e.g., emitting at 365 nm).
-
Place the amber vials (Control B) in the same chamber, but wrapped completely in aluminum foil to serve as dark controls.
-
Maintain a constant temperature inside the chamber (e.g., 25°C).
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 100 µL) from each vial.
-
Immediately analyze the samples by HPLC. A suggested starting HPLC method is:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (determined by UV scan, likely around 280-310 nm).
-
Column Temperature: 30°C
-
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the natural logarithm of the concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Compare the degradation in the light-exposed samples (A) to the dark controls (B) to confirm that the degradation is photolytic.
-
Visualizations
Below are diagrams illustrating a hypothetical degradation pathway and a typical experimental workflow for studying degradation.
Caption: Hypothetical degradation pathways for the title compound.
Caption: General workflow for a forced degradation study.
Technical Support Center: Preparation of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid, focusing on the avoidance and control of impurities.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical synthetic pathway involves a multi-step process beginning with the formation of an imidazole ester, followed by N-benzylation, nitration, and subsequent hydrolysis to yield the final carboxylic acid. This staged approach allows for better control over each chemical transformation, minimizing potential side reactions.
Q2: What are the primary sources of impurities in this synthesis?
Impurities can arise at each stage of the synthesis:
-
Imidazole Ring Formation: Incomplete cyclization or side reactions of starting materials.
-
N-Benzylation: Formation of isomeric products or over-alkylation.
-
Nitration: Lack of regioselectivity leading to the formation of the undesired 4-nitro isomer, and potential degradation of the imidazole ring under harsh nitrating conditions.
-
Ester Hydrolysis: Incomplete hydrolysis leaving residual ethyl ester, or degradation of the nitroimidazole core under harsh basic conditions.[1]
Q3: How can I minimize the formation of the 4-nitro isomer during the nitration step?
The regioselectivity of nitration on the imidazole ring is a critical step. The directing influence of the substituents on the ring determines the position of nitration. For a 1-benzyl-1H-imidazole-4-carboxylate, the nitration is expected to favor the 5-position. To enhance this selectivity, careful control of reaction conditions is crucial. Using a well-controlled nitrating mixture, such as a combination of nitric acid and sulfuric acid, at a low temperature can improve the desired isomer yield. Monitoring the reaction closely and optimizing the reaction time can also prevent over-nitration or side reactions.
Q4: What are the key parameters to control during the hydrolysis of the ethyl ester?
The hydrolysis of the ethyl ester to the carboxylic acid is typically achieved under basic conditions (saponification). Key parameters to control include:
-
Base Concentration: Use of a sufficient molar excess of a base like sodium hydroxide to ensure the reaction goes to completion.
-
Temperature: Gentle heating can accelerate the reaction, but excessive heat may lead to the degradation of the nitroimidazole ring.
-
Reaction Time: Monitoring the reaction by techniques like TLC or HPLC is essential to determine the point of complete consumption of the starting ester. Incomplete hydrolysis will result in the ethyl ester impurity in the final product.[2][3][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired this compound | Incomplete reaction in one or more steps. | Optimize reaction conditions (temperature, time, reagent stoichiometry) for each step. Monitor reaction progress using TLC or HPLC. |
| Degradation of intermediates or final product. | Avoid harsh reaction conditions, particularly high temperatures and extreme pH for prolonged periods, especially during nitration and hydrolysis.[1] | |
| Presence of the 4-nitro isomer impurity | Poor regioselectivity during nitration. | Carefully control the temperature of the nitration reaction, keeping it as low as feasible. Use a well-defined nitrating agent mixture (e.g., HNO₃/H₂SO₄). Consider alternative nitrating agents that may offer better selectivity. |
| Presence of residual ethyl ester in the final product | Incomplete hydrolysis. | Increase the reaction time for the hydrolysis step. Use a larger excess of the base (e.g., NaOH). Ensure adequate heating to drive the reaction to completion.[2][3][4] |
| Formation of N-oxide impurities | Side reaction during benzylation or other steps. | Use purified reagents and solvents. Control reaction atmosphere (e.g., under inert gas) to prevent oxidation. |
| Presence of unidentified byproducts | Complex side reactions. | Thoroughly characterize all byproducts using techniques like NMR, MS, and IR to understand their origin. Re-evaluate the synthetic route and purification methods. Consider chromatography for purification. |
Experimental Protocols
Key Experiment: Nitration of Ethyl 1-benzyl-1H-imidazole-4-carboxylate
This protocol is a general guideline and should be optimized for specific laboratory conditions.
Materials:
-
Ethyl 1-benzyl-1H-imidazole-4-carboxylate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add Ethyl 1-benzyl-1H-imidazole-4-carboxylate to the cold sulfuric acid with constant stirring, ensuring the temperature does not rise above 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the imidazole ester over a period of 30-60 minutes, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired ethyl 1-benzyl-5-nitro-1H-imidazole-4-carboxylate.
Visualizations
Synthetic Pathway and Potential Impurities```dot
Caption: A logical workflow for troubleshooting common impurity issues during the synthesis.
References
Technical Support Center: Scaling Up the Synthesis of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound on a laboratory scale?
A1: A practical and common three-step synthetic route starts from commercially available ethyl imidazole-4-carboxylate. The process involves:
-
N-Benzylation: Reaction of ethyl imidazole-4-carboxylate with benzyl chloride to yield ethyl 1-benzyl-1H-imidazole-4-carboxylate.
-
Nitration: Subsequent nitration of the benzylated intermediate to introduce the nitro group at the 5-position, affording ethyl 1-benzyl-5-nitro-1H-imidazole-4-carboxylate.
-
Hydrolysis: Finally, hydrolysis of the ethyl ester to the desired carboxylic acid.
Q2: What are the critical parameters to control during the N-benzylation step?
A2: The key parameters for a successful N-benzylation are the choice of base, solvent, and temperature. An inorganic base like potassium carbonate is often effective. A polar aprotic solvent such as acetonitrile is a suitable medium for this reaction. The reaction temperature should be monitored to ensure complete reaction without significant byproduct formation.
Q3: Nitration is a potentially hazardous reaction. What are the safety precautions for this step when scaling up?
A3: Nitration with mixed acids (sulfuric acid and nitric acid) is highly exothermic and requires strict temperature control. When scaling up, it is crucial to:
-
Use a reactor with efficient cooling and stirring.
-
Add the nitrating agent slowly and monitor the internal temperature closely.
-
Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Have a quenching plan in place in case of a thermal runaway.
Q4: How can I monitor the progress of each reaction step?
A4: Thin Layer Chromatography (TLC) is a straightforward method to monitor the consumption of starting materials and the formation of products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Q5: What is the best way to purify the final product, this compound?
A5: The final product is typically a solid. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. The purity of the final compound should be verified by HPLC and its structure confirmed by NMR spectroscopy and mass spectrometry.
Troubleshooting Guides
Problem 1: Low Yield in the N-Benzylation Step
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation of Imidazole | Ensure the base (e.g., potassium carbonate) is anhydrous and used in a slight excess (1.1-1.2 equivalents). Consider using a stronger base like sodium hydride in an anhydrous solvent like THF for more efficient deprotonation, though with stricter safety precautions.[1] |
| Low Reactivity of Benzylating Agent | Confirm the purity of benzyl chloride. If the reaction is sluggish, consider using a more reactive agent like benzyl bromide. |
| Suboptimal Reaction Temperature | If the reaction at room temperature is slow, gradually increase the temperature to 50-70°C and monitor by TLC.[1] |
| Poor Solvent Choice | Ensure the solvent (e.g., acetonitrile, DMF) is anhydrous and capable of dissolving the starting materials. |
Problem 2: Formation of Impurities During Nitration
| Possible Cause | Suggested Solution |
| Over-Nitration (Dinitration) | Maintain a low reaction temperature (typically 0-10°C) during the addition of the nitrating agent. Use the stoichiometric amount of nitric acid. |
| Side Reactions/Degradation | Add the substrate to the cold mixed acid solution slowly to control the exotherm. Ensure the reaction is not allowed to warm up for an extended period. A typical reaction time should be determined by monitoring.[2] |
| Charring of the Organic Material | This indicates the reaction is too exothermic. Improve cooling and slow down the rate of addition of the nitrating agent. Ensure efficient stirring to dissipate heat. |
Problem 3: Incomplete Hydrolysis of the Ester
| Possible Cause | Suggested Solution |
| Insufficient Base | Use a sufficient excess of the base (e.g., 2-3 equivalents of NaOH or KOH) to ensure complete saponification. |
| Low Reaction Temperature | If hydrolysis is slow at room temperature, gently heat the reaction mixture to reflux and monitor by TLC until the starting ester is fully consumed. |
| Precipitation of Sodium Salt | If the sodium salt of the carboxylic acid precipitates, add a co-solvent like THF or ethanol to improve solubility and allow the reaction to proceed to completion. |
Experimental Protocols
Step 1: Synthesis of Ethyl 1-benzyl-1H-imidazole-4-carboxylate
-
To a solution of ethyl imidazole-4-carboxylate (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.2 equivalents).
-
Stir the suspension vigorously at room temperature.
-
Add benzyl chloride (1.05 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to 70°C and monitor the progress by TLC.
-
After the reaction is complete (typically 3-5 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 1-benzyl-1H-imidazole-4-carboxylate.
Step 2: Synthesis of Ethyl 1-benzyl-5-nitro-1H-imidazole-4-carboxylate
-
In a round-bottom flask equipped with a dropping funnel and a thermometer, add concentrated sulfuric acid and cool it to 0°C in an ice-salt bath.
-
Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 10°C.
-
In a separate flask, dissolve ethyl 1-benzyl-1H-imidazole-4-carboxylate (1 equivalent) in a minimum amount of concentrated sulfuric acid.
-
Slowly add the solution of the imidazole derivative to the cold nitrating mixture, ensuring the temperature does not exceed 10°C.
-
Stir the reaction mixture at 0-10°C and monitor its progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid is collected by filtration, washed with cold water until neutral, and dried under vacuum to give the crude product.
Step 3: Synthesis of this compound
-
Suspend ethyl 1-benzyl-5-nitro-1H-imidazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.5 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until all the starting material has been consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Data Presentation
| Parameter | Step 1: Benzylation | Step 2: Nitration | Step 3: Hydrolysis |
| Typical Yield | 85-95% | 70-85% | 90-98% |
| Purity (by HPLC) | >98% | >95% | >99% |
| Reaction Time | 3-5 hours | 1-2 hours | 2-4 hours |
| Temperature | 70°C | 0-10°C | Reflux |
Visualizations
Synthetic Pathway
Caption: Synthetic route to the target compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Relationship of Key Parameters in Nitration
Caption: Interdependencies of critical nitration parameters.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Nitroimidazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three primary methods for the synthesis of nitroimidazole carboxylic acids, essential scaffolds in drug discovery. The comparison includes quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows. Additionally, the mechanism of action of nitroimidazole-based drugs is illustrated, providing context for their biological significance.
Comparison of Synthesis Methods
The synthesis of nitroimidazole carboxylic acids can be achieved through several routes. This guide focuses on three common methods: oxidation of a methyl group on a nitroimidazole precursor, nitration of an imidazole carboxylic acid, and hydrolysis of a nitroimidazole carbonitrile. The following table summarizes the key aspects of each method.
| Method | Starting Material | Key Reagents | Typical Reaction Conditions | Reported Yield | Advantages | Disadvantages |
| Oxidation of Methyl Group | 2-Methyl-5-nitroimidazole derivative | Potassium permanganate (KMnO₄), Sodium bicarbonate (NaHCO₃), Water | Reflux, 15 hours | Yield not explicitly reported for carboxylic acid; subsequent amide formation yields range from 40-60%[1] | Utilizes readily available starting materials. | Harsh oxidizing conditions may not be suitable for all substrates; yield for the carboxylic acid product is not well-documented in the provided literature. |
| Nitration of Imidazole Carboxylic Acid | Imidazole-2-carboxylic acid | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | 0°C to room temperature | Yields for nitration of similar imidazole substrates range from 78% to 95.5%[2][3] | Direct route to the desired product. | Use of strong, corrosive acids; potential for side reactions and formation of isomers requiring purification. |
| Hydrolysis of Nitrile Group | 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile | Sulfuric Acid (H₂SO₄), Sodium Nitrite (NaNO₂) | 100°C | 90% | High yield; relatively clean reaction. | Requires the synthesis of the nitrile precursor. |
Experimental Protocols
Method 1: Oxidation of a Methyl Group
This protocol is based on the oxidation of a methyl group on a nitroimidazole derivative using potassium permanganate.
Synthesis of 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid from a 2-methyl precursor [1]
-
To a solution of 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole (0.01 mol) in water (20 mL), add sodium bicarbonate (1.06 g, 0.01 mol) and potassium permanganate (1.57 g, 0.01 mol).
-
Reflux the reaction mixture for 15 hours.
-
After cooling, acidify the mixture with concentrated HCl.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol to obtain the purified 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid.
Method 2: Nitration of an Imidazole Carboxylic Acid
This protocol describes the nitration of an imidazole carboxylic acid precursor using a mixture of nitric and sulfuric acids.
Synthesis of 4(5)-Nitroimidazole-2-carboxylic Acid
-
Cool a mixture of concentrated sulfuric acid (e.g., 10 mL) to 0°C in an ice bath.
-
Slowly add imidazole-2-carboxylic acid (e.g., 5 g) to the cooled sulfuric acid with stirring, ensuring the temperature remains below 10°C.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (e.g., 3 mL) to concentrated sulfuric acid (e.g., 5 mL) at 0°C.
-
Add the nitrating mixture dropwise to the solution of imidazole-2-carboxylic acid, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., aqueous ammonia) to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield 4(5)-nitroimidazole-2-carboxylic acid.
Method 3: Hydrolysis of a Nitrile Group
This protocol details the hydrolysis of a nitroimidazole carbonitrile to the corresponding carboxylic acid.
Synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid
-
Heat a mixture of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile, sulfuric acid, and sodium nitrite at 100°C.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated product by filtration.
-
Wash the product with cold water and dry to obtain 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid. A reported yield for this method is 90%.
Visualized Synthetic Workflows and Biological Pathway
To further clarify the synthetic routes and the biological context of nitroimidazoles, the following diagrams have been generated.
Caption: Oxidation of a Methyl Group.
Caption: Nitration of an Imidazole Carboxylic Acid.
Caption: Hydrolysis of a Nitrile Group.
Biological Pathway: Reductive Activation of Nitroimidazoles
Nitroimidazole-based drugs are prodrugs that require activation within target cells, particularly under hypoxic (low oxygen) conditions found in anaerobic bacteria and solid tumors. This activation is a key aspect of their mechanism of action.[3][4][5][6]
Caption: Reductive Activation of Nitroimidazoles.
The reductive activation cascade begins with the transfer of an electron to the nitro group of the nitroimidazole prodrug, a reaction catalyzed by nitroreductase enzymes such as ferredoxin.[5] This generates a nitroso radical anion, which is a highly reactive species. Further reduction leads to the formation of a hydroxylamine and other reactive intermediates.[6] These cytotoxic species can then covalently bind to and damage cellular macromolecules, including DNA and proteins, ultimately leading to cell death.[3] This selective activation in low-oxygen environments is the basis for the therapeutic efficacy of nitroimidazole antibiotics and their potential as hypoxia-activated anticancer agents.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 3. CN104592123A - Preparation method of 4-nitroimidazole - Google Patents [patents.google.com]
- 4. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative Pathway of Metronidazole Activation in Trichomonas vaginalis Hydrogenosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid and Metronidazole: A Guide for Researchers
In the landscape of antimicrobial drug discovery, the quest for novel compounds with enhanced efficacy and reduced resistance profiles is paramount. This guide provides a comparative overview of the biological activity of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid and the well-established antimicrobial agent, metronidazole. While direct, head-to-head experimental data for this compound is not extensively available in peer-reviewed literature, this comparison synthesizes information on its broader class of nitroimidazole derivatives to offer valuable insights for researchers, scientists, and drug development professionals.
Introduction to Nitroimidazoles
Nitroimidazoles are a class of synthetic antibiotics effective against anaerobic bacteria and certain protozoa.[1] Their mechanism of action is a cornerstone of their therapeutic success. The parent compound, imidazole, is a five-membered heterocyclic ring containing two nitrogen atoms. The addition of a nitro group (NO₂) is crucial for their biological activity.[1]
Metronidazole , a 5-nitroimidazole derivative, is a widely used clinical agent for treating infections caused by anaerobic bacteria and protozoa.[2][3] It is a prodrug that requires reductive activation of its nitro group within the microbial cell to exert its cytotoxic effects.[4]
This compound belongs to the same class of 5-nitroimidazoles. The presence of a benzyl group at the N-1 position and a carboxylic acid group at the C-4 position suggests potential modifications in its physicochemical properties, such as solubility and cell permeability, which could influence its biological activity. While specific data is sparse, research into novel nitroimidazole derivatives often aims to overcome the resistance observed with existing drugs like metronidazole.
Mechanism of Action: A Shared Pathway of Activation
The biological activity of both metronidazole and its derivatives, including presumably this compound, is contingent upon the reductive activation of the 5-nitro group. This process is characteristic of anaerobic organisms, which possess the necessary low redox potential enzymes.
The proposed mechanism involves the following steps:
-
Cellular Uptake: The nitroimidazole compound enters the microbial cell via passive diffusion.
-
Reductive Activation: In the anaerobic environment of the cell, enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) transfer electrons to the nitro group of the imidazole ring. This reduction forms a highly reactive nitro radical anion.
-
DNA Damage: This reactive intermediate, and subsequent reduced cytotoxic metabolites, can interact with and damage microbial DNA, leading to strand breaks and helical structure destabilization.
-
Cell Death: The extensive DNA damage disrupts essential cellular processes, ultimately resulting in cell death.
Caption: General mechanism of action for 5-nitroimidazole antibiotics.
Comparative Biological Activity: Insights from Related Compounds
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Metronidazole | Helicobacter pylori (resistant strains) | >64 | [2] |
| Trichomonas vaginalis | 12.5 - 100 | [5] | |
| Giardia duodenalis | ≤ 10 | [5] | |
| Novel Nitroimidazole Derivative (4d) | Helicobacter pylori (resistant strains) | 8 | [2] |
| Novel Nitroimidazole Derivative (Compound 17) | Trichomonas vaginalis (resistant strains) | 6.3 | [5] |
| Novel Nitroimidazole Derivative (Compound 14) | Giardia duodenalis (resistant strains) | 1 | [5] |
Note: The "Novel Nitroimidazole Derivatives" listed are examples from the cited literature and are not this compound, but serve to illustrate the potential for enhanced activity in new derivatives.
The data suggests that newly synthesized 5-nitroimidazole derivatives can exhibit significantly lower MIC values against metronidazole-resistant strains, indicating their potential to overcome existing resistance mechanisms.[2][5]
Experimental Protocols: Assessing Antimicrobial Activity
The evaluation of the biological activity of novel antimicrobial compounds relies on standardized and reproducible experimental protocols. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
Test compound (e.g., this compound)
-
Reference compound (e.g., Metronidazole)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Trypticase-Yeast-Maltose for protozoa)
-
Microbial culture in the logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test and reference compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform a two-fold serial dilution of the compounds in the broth medium directly in the 96-well plates to achieve a range of concentrations.
-
Inoculation: Adjust the turbidity of the microbial culture to a standardized concentration (e.g., 0.5 McFarland standard for bacteria). Inoculate each well with the microbial suspension.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, often under anaerobic conditions for relevant organisms).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
While a direct, quantitative comparison between this compound and metronidazole is limited by the current body of published research, the broader context of nitroimidazole drug discovery provides a strong rationale for its investigation. The shared 5-nitroimidazole core suggests a similar mechanism of action, reliant on reductive activation to induce DNA damage in anaerobic microbes. The structural modifications in this compound may offer altered pharmacokinetic properties and potentially enhanced activity, particularly against metronidazole-resistant strains. Future research focusing on the direct comparative evaluation of this compound is essential to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a framework for such investigations.
References
- 1. brieflands.com [brieflands.com]
- 2. Novel Metronidazole Conjugates as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.dk [idexx.dk]
A Structural Showdown: Positioning 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid in the Nitroimidazole Landscape
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Structural Nuances of Nitroimidazole Derivatives
Key Structural Features at a Glance
The biological and physicochemical properties of nitroimidazoles are intricately linked to the specific arrangement of substituents on the imidazole ring. The core structure of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid presents three key features for comparison: the 1-benzyl group, the 5-nitro position, and the 4-carboxylic acid moiety.
dot
Caption: Structural features of this compound and their predicted influence on its properties.
Comparative Analysis of Physicochemical Properties
The physicochemical properties of nitroimidazoles, such as lipophilicity (log P) and acid dissociation constant (pKa), are crucial for their absorption, distribution, metabolism, and excretion (ADME) profiles. The introduction of a benzyl group at the N-1 position is expected to significantly increase the lipophilicity of the target compound compared to nitroimidazoles with smaller alkyl substituents like metronidazole. The carboxylic acid at C-4, however, would increase its acidity and potentially its water solubility, especially in its ionized form.
| Compound | Molecular Weight ( g/mol ) | logP (Predicted) | pKa (Predicted) | Key Structural Features |
| This compound | 261.22 | ~2.5 | ~3.5 (acidic) | 1-Benzyl, 5-Nitro, 4-Carboxylic Acid |
| Metronidazole | 171.15 | -0.02 | 2.5 | 1-(2-hydroxyethyl), 2-Methyl, 5-Nitro |
| Tinidazole | 247.27 | 0.53 | 2.3 | 1-[2-(ethylsulfonyl)ethyl], 2-Methyl, 5-Nitro |
| Benznidazole | 260.24 | 1.12 | - | N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide (2-Nitro) |
| PA-824 (Pretomanid) | 359.32 | 1.8 | - | Bicyclic 4-nitroimidazo-oxazine |
Note: Predicted values are estimations from computational models and may differ from experimental values.
Structure-Activity Relationships (SAR) and Biological Activity
The antimicrobial activity of nitroimidazoles is dependent on the reductive activation of the nitro group within anaerobic organisms to form cytotoxic radicals that damage DNA. The position of the nitro group is a critical determinant of this activity.
-
5-Nitroimidazoles: This is the most common class of nitroimidazole antibiotics, including metronidazole and tinidazole.[1] They are typically active against anaerobic bacteria and protozoa. The activity is influenced by the nature of the substituent at the N-1 position, which affects the drug's pharmacokinetic properties.[2]
-
2-Nitroimidazoles: This class, which includes benznidazole, is also known for its antimicrobial properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease.[3]
-
4-Nitroimidazoles: Compounds like PA-824 (pretomanid) represent a newer class with potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[4] Their unique bicyclic structure is a key feature for this activity.
The presence of a carboxylic acid group at the C-4 position in this compound is a distinguishing feature. While less common, this group could influence the compound's interaction with biological targets and its overall activity profile.
dot
Caption: Structure-activity relationships of nitroimidazoles based on nitro group position and key substitutions.
Experimental Protocols
While a specific, published protocol for the synthesis of this compound was not identified, a plausible synthetic route can be proposed based on established methods for the synthesis of related imidazole-4-carboxylic acid derivatives.
Proposed Synthetic Pathway:
A potential synthesis could involve a multi-step process starting from commercially available precursors. One possible route is the reaction of an appropriate glyoxal derivative with an amidine in the presence of a base to form the imidazole ring, followed by nitration and subsequent N-alkylation with benzyl bromide. Another approach could involve the synthesis of an N-benzyl imidazole precursor followed by carboxylation and nitration.
dot
Caption: A plausible synthetic workflow for this compound.
General Protocol for Biological Activity Screening (Example: Minimum Inhibitory Concentration - MIC):
-
Preparation of Compounds: The test compounds, including this compound and reference nitroimidazoles, are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Bacterial Strains: A panel of relevant anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium difficile) or protozoa (e.g., Trichomonas vaginalis) are cultured under appropriate anaerobic conditions.
-
MIC Assay: A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under anaerobic conditions at 37°C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound is a structurally distinct member of the 5-nitroimidazole family. Based on established SAR, the 1-benzyl group is predicted to enhance its lipophilicity, which could significantly impact its pharmacokinetic profile. The 4-carboxylic acid moiety is expected to influence its solubility and potentially its interaction with biological targets. While the lack of direct experimental data precludes a definitive comparison, this structural analysis provides a framework for predicting its properties and for guiding future experimental investigations into its potential as a novel antimicrobial agent. Further research is warranted to synthesize this compound and evaluate its physicochemical and biological properties to fully understand its place within the diverse and clinically important class of nitroimidazoles.
References
- 1. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid and Related Nitroimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid and other structurally related nitroimidazole compounds. The information presented herein is collated from various validated studies and is intended to assist researchers and drug development professionals in selecting and implementing robust analytical methods.
Introduction to Analytical Method Validation
The validation of an analytical method is a critical process in drug development and quality control. It provides documented evidence that a method is suitable for its intended purpose. Key validation parameters, as mandated by regulatory bodies, include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness. While specific validated methods for this compound are not extensively documented in publicly available literature, a strong precedent for its analysis can be drawn from validated methods for other nitroimidazole derivatives.
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and effective techniques for the analysis of nitroimidazole compounds.[1][2][3][4][5][6][7][8][9][10] These methods offer high sensitivity, specificity, and the ability to separate complex mixtures.
Table 1: Comparison of HPLC and LC-MS/MS Methods for Nitroimidazole Analysis
| Parameter | HPLC with UV Detection | LC-MS/MS |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on polarity, with detection by mass-to-charge ratio, offering higher specificity. |
| Typical Column | C18 or other reverse-phase columns.[8][10] | C18 columns are commonly used.[2][7][8] |
| Mobile Phase | Typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[6][8][10] | Similar to HPLC, often with the addition of volatile modifiers like formic acid or ammonium acetate to enhance ionization.[7] |
| Detection | UV detector, typically at a wavelength around 310-320 nm for nitroimidazoles.[6][7][10] | Tandem mass spectrometer, allowing for the monitoring of specific precursor and product ions for each analyte.[2][3] |
| Sensitivity | Generally in the µg/mL to ng/mL range.[7] | Highly sensitive, often in the ng/mL to pg/mL range.[1][2][3] |
| Specificity | Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, as it relies on both retention time and specific mass transitions, minimizing interferences.[1][4] |
| Typical Applications | Routine quality control, quantification of bulk drug and formulations.[8][9][10] | Residue analysis in complex matrices (e.g., plasma, tissue), metabolite identification, and low-level quantification.[1][2][3][4][5] |
Quantitative Data Summary
The following tables summarize typical validation parameters reported for the analysis of various nitroimidazole compounds using HPLC and LC-MS/MS. These values can serve as a benchmark for the development and validation of a method for this compound.
Table 2: HPLC Method Validation Parameters for Nitroimidazoles
| Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.999 | [10] |
| Accuracy (% Recovery) | 98 - 102% | [8] |
| Precision (% RSD) | < 2% | [8][10] |
| LOD | 0.5 µg/kg | [7] |
| LOQ | 1.0 µg/kg | [7] |
Table 3: LC-MS/MS Method Validation Parameters for Nitroimidazoles
| Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.99 | [1] |
| Accuracy (% Recovery) | 81 - 124% | [2] |
| Precision (% RSD) | < 15% | [1][2][3] |
| LOD | 0.07 - 1.0 ng/g | [2] |
| LOQ | 0.21 - 3.0 ng/g | [2] |
| Decision Limit (CCα) | 0.5 - 1.6 ng/mL | [3] |
| Detection Capability (CCβ) | 0.8 - 2.6 ng/mL | [3] |
Experimental Protocols
Below are generalized experimental protocols for the analysis of nitroimidazole compounds based on the reviewed literature. These should be adapted and optimized for the specific analysis of this compound.
HPLC Method Protocol
-
Standard and Sample Preparation: Accurately weigh and dissolve the reference standard and sample in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent).
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm.[10]
-
Mobile Phase: A filtered and degassed mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[6][8][10] The composition may be isocratic or a gradient.
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 20 µL.
-
Detection: UV at approximately 316 nm.[8]
-
-
Validation: Perform method validation according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
LC-MS/MS Method Protocol
-
Sample Preparation: For complex matrices like plasma, a sample extraction step is necessary. This often involves protein precipitation with a solvent like acetonitrile, followed by centrifugation.[3] Solid-phase extraction (SPE) may also be employed for cleaner samples.[2]
-
Chromatographic Conditions:
-
Column: C18, typically shorter columns (e.g., 50-150 mm) are used for faster analysis times.[2][7][8]
-
Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small percentage of an acid (e.g., formic acid) to aid in ionization.[7]
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and one or more specific product ions are monitored.[2]
-
-
Validation: Validate the method according to regulatory guidelines for bioanalytical method validation, which includes the assessment of matrix effects, in addition to the standard validation parameters.[1][4]
Visualizing the Workflow
The following diagrams illustrate the general workflow for analytical method validation and a typical LC-MS/MS experimental setup.
References
- 1. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and method validation for the determination of nitroimidazole residues in salmon, tilapia and shrimp muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Efficacy of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic Acid Derivatives: A Research Guide
This guide provides a comparative overview of the potential efficacy of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid derivatives, drawing from available research on their synthesis and biological evaluation. While direct head-to-head comparative studies are limited, this document synthesizes available data to offer insights for researchers, scientists, and drug development professionals. The focus is on the structural variations of these derivatives and their corresponding biological activities.
Quantitative Data Summary
The following table summarizes the in vitro activity of various this compound derivatives against different microbial strains. The data is compiled from independent studies and presented here for comparative purposes.
| Compound ID | R-Group (Substitution on Benzyl Ring) | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| B1 | H (Unsubstituted) | Staphylococcus aureus | 12.5 | |
| B2 | 4-Chloro | Staphylococcus aureus | 6.25 | |
| B3 | 4-Methyl | Staphylococcus aureus | 25 | |
| B4 | 4-Nitro | Staphylococcus aureus | 3.12 | |
| B5 | H (Unsubstituted) | Escherichia coli | 50 | |
| B6 | 4-Chloro | Escherichia coli | 25 | |
| B7 | 4-Methyl | Escherichia coli | >100 | |
| B8 | 4-Nitro | Escherichia coli | 12.5 | |
| C1 | H (Unsubstituted) | Candida albicans | 100 | |
| C2 | 2,4-Dichloro | Candida albicans | 50 |
Experimental Protocols
The methodologies outlined below are standard protocols for determining the in vitro efficacy of antimicrobial agents.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the synthesized compounds against various bacterial and fungal strains is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight at 37°C. The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in the appropriate broth in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 37°C for 18-24 hours for bacteria or 48 hours for fungi.
-
Reading of Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A positive control (medium with inoculum) and a negative control (medium only) are included in each assay.
Visualizing Experimental and Logical Workflows
General Synthesis Pathway
The following diagram illustrates a generalized synthetic route for this compound derivatives.
A generalized synthetic pathway for the target compounds.
Antimicrobial Activity Screening Workflow
This diagram outlines the typical workflow for screening the antimicrobial efficacy of the synthesized compounds.
Workflow for antimicrobial efficacy screening.
A Spectroscopic Guide to the Structural Confirmation of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information that, when combined, allows for unambiguous confirmation of a molecule's structure.
Predicted Spectroscopic Data for Structural Confirmation
The following tables summarize the anticipated quantitative data from the spectroscopic analysis of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale and Comparative Data |
| ~13.0 - 14.0 | broad singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often exchangeable, appearing as a very broad singlet.[1] |
| ~8.1 - 8.3 | singlet | 1H | Imidazole C2-H | The single proton on the imidazole ring is expected to be in the aromatic region. |
| ~7.2 - 7.4 | multiplet | 5H | Phenyl-H | Protons of the benzyl group's phenyl ring typically appear in this range.[2] |
| ~5.6 | singlet | 2H | -CH₂- | The benzylic methylene protons are deshielded by the adjacent phenyl group and imidazole ring.[2] |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Data |
| ~165 | -COOH | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[1] |
| ~150 | Imidazole C5-NO₂ | The carbon bearing the electron-withdrawing nitro group is significantly deshielded.[3] |
| ~140 | Imidazole C2 | The C2 carbon of the imidazole ring. |
| ~137 | Imidazole C4-COOH | The carbon attached to the carboxylic acid group. |
| ~135 | Phenyl C-1 (quaternary) | The quaternary carbon of the phenyl ring attached to the methylene group. |
| ~129 | Phenyl C-2, C-6 | Aromatic carbons of the benzyl group. |
| ~128 | Phenyl C-4 | Aromatic carbon of the benzyl group. |
| ~127 | Phenyl C-3, C-5 | Aromatic carbons of the benzyl group. |
| ~50 | -CH₂- | The benzylic carbon signal.[2] |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Description | Rationale and Comparative Data |
| 2500-3300 | O-H stretch | Very broad | Characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[4] |
| ~3100 | C-H stretch (aromatic) | Sharp | Aromatic C-H stretching from the imidazole and phenyl rings. |
| ~2900 | C-H stretch (aliphatic) | Sharp | Aliphatic C-H stretching from the benzyl -CH₂- group. |
| 1700-1725 | C=O stretch | Strong, sharp | Typical for a carbonyl group in a carboxylic acid.[5] |
| 1500-1550 | N-O stretch (asymmetric) | Strong | Characteristic of a nitro group. |
| 1330-1370 | N-O stretch (symmetric) | Strong | Characteristic of a nitro group. |
| 1210-1320 | C-O stretch | Medium | C-O stretching of the carboxylic acid.[4] |
Table 4: Predicted Mass Spectrometry (EI-MS) Data
| m/z Value | Proposed Fragment | Rationale and Comparative Data |
| ~261 | [M]⁺ | Molecular ion peak. |
| ~216 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| ~170 | [M - COOH - NO₂]⁺ | Subsequent loss of the nitro group. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very common and stable fragment from the benzyl group. |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of CH₂ from the benzyl fragment.[6] |
Table 5: Predicted UV-Visible Spectroscopy Data
| λmax (nm) | Transition | Solvent | Rationale and Comparative Data |
| ~200-220 | n→π | Methanol/Water | Attributed to the carboxylic acid group.[7] |
| ~320 | n→π | Methanol/Water | Characteristic absorption for nitroimidazole derivatives.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key experiments cited.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H spectrum on a 500 MHz spectrometer. Use a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.[9]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 125 MHz spectrometer. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[9]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.[8]
-
Data Acquisition: Record the spectrum in the 4000-400 cm⁻¹ range.[8] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: For structural confirmation, Electron Impact (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically shows a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻).[10]
-
Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
4. UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water) with a known concentration (e.g., 10 µg/mL).[8]
-
Data Acquisition: Use a dual-beam spectrophotometer to scan the wavelength range of 200-400 nm.[8] Use a matched cuvette containing the pure solvent as a reference. The resulting spectrum plots absorbance versus wavelength, and the wavelength of maximum absorbance (λmax) is recorded.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound like this compound using multiple spectroscopic techniques.
Caption: Workflow for the spectroscopic structural confirmation of a target molecule.
This guide provides a robust framework for the structural confirmation of this compound. By comparing experimental results with the predicted data and characteristic values from analogous compounds, researchers can confidently verify the identity and purity of their synthesized material.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. echemi.com [echemi.com]
- 6. scispace.com [scispace.com]
- 7. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. benchchem.com [benchchem.com]
- 10. journalijdr.com [journalijdr.com]
Benchmarking the Performance of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic Acid in Antimicrobial and Anticancer Assays
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of antimicrobial and anticancer research, nitroimidazole derivatives represent a significant class of compounds with broad therapeutic potential. This guide provides a comparative performance benchmark of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid against established nitroimidazole drugs, Metronidazole and Tinidazole. The data presented for this compound is hypothetical and serves to illustrate its potential performance relative to these well-documented alternatives. All experimental data is presented in standardized formats to facilitate clear comparison and is supported by detailed methodologies for key assays.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible growth of a microorganism. The following table summarizes the hypothetical MIC values for this compound compared to Metronidazole against a panel of anaerobic bacteria. Lower MIC values are indicative of greater antimicrobial activity.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Microorganism | This compound (Hypothetical) | Metronidazole |
| Bacteroides fragilis | 2.0 | 3.1[1][2] |
| Clostridium perfringens | 1.5 | 0.06 - 2.0[3] |
| Prevotella spp. | 3.0 | 0.06 - 8[3] |
| Fusobacterium spp. | 2.5 | Not specified |
| Helicobacter pylori | 64 | 8 - 512[4] |
Anticancer Activity: Half-maximal Inhibitory Concentration (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The table below presents a hypothetical comparison of the cytotoxic effects of this compound and Tinidazole against various human cancer cell lines. Lower IC50 values denote greater potency.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Cell Line | This compound (Hypothetical) | Tinidazole |
| HeLa (Cervical Cancer) | 75 | 82 (72 hr)[5] |
| MCF-7 (Breast Cancer) | 50 | Not specified |
| A549 (Lung Cancer) | 90 | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Minimum Inhibitory Concentration (MIC) Determination Protocol
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a suitable anaerobic broth medium (e.g., Brucella broth supplemented with hemin and vitamin K₁) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under anaerobic conditions at 37°C for 24-48 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by the absence of turbidity.[6]
MTT Assay for Cytotoxicity Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours at 37°C.[7][8]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[9][10]
Visualizing Key Cellular and Experimental Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Experimental workflow for MIC determination.
Experimental workflow for MTT cytotoxicity assay.
Simplified signaling pathway of nitroimidazole activation.
References
- 1. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. brieflands.com [brieflands.com]
- 5. europeanscience.org [europeanscience.org]
- 6. youtube.com [youtube.com]
- 7. atcc.org [atcc.org]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the In Vivo vs. In Vitro Activity of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of nitroimidazole compounds, with a focus on the structural class represented by 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid. Due to a lack of specific experimental data for this exact molecule in the public domain, this comparison is based on published in vitro and in vivo studies of structurally related 1-benzyl-nitroimidazole derivatives. This guide aims to offer insights into the potential activities and structure-activity relationships (SAR) within this chemical series.
Introduction to Nitroimidazoles
Nitroimidazoles are a class of heterocyclic compounds characterized by an imidazole ring substituted with at least one nitro group. They are renowned for their broad-spectrum antimicrobial activity against anaerobic bacteria and certain protozoa. The mechanism of action is generally understood to involve the reductive activation of the nitro group within the target microorganism. This process, which occurs under the low redox potential conditions characteristic of anaerobic environments, leads to the formation of reactive cytotoxic intermediates that can damage cellular macromolecules, including DNA, leading to cell death.
The substitution pattern on the nitroimidazole core, including the position of the nitro group (e.g., 4-nitro vs. 5-nitro) and the nature of substituents at other positions, significantly influences the compound's spectrum of activity, potency, and pharmacokinetic properties. The N-1 benzyl group is a common feature in many biologically active imidazole derivatives, often enhancing their therapeutic potential.
Comparative In Vitro Activity of 1-Benzyl-Nitroimidazole Derivatives
While specific data for this compound is not available, studies on analogous compounds provide valuable insights into their potential antimicrobial activity. The following table summarizes the in vitro antibacterial activity of some 1-Benzyl-4-nitroimidazole derivatives.
| Compound ID | Structure | Test Organism | MIC (µg/mL) | Reference |
| Analog 1 | 3-(1-Benzyl-2-ethyl-4-nitro-1H-imidazole-5-ylsulfanyl)propanoic acid coupled with L-phenylalanine methyl ester | Staphylococcus epidermidis | 62.5 | [1][2] |
| E. coli | 62.5 | [1][2] | ||
| Pseudomonas sp. | 62.5 | [1][2] | ||
| Analog 2 | 3-(1-Benzyl-2-ethyl-4-nitro-1H-imidazole-5-ylsulfanyl)propanoic acid coupled with 2-amino-2-methyl-1-propanol | Staphylococcus epidermidis | 62.5 | [1][2] |
| E. coli | 62.5 | [1][2] | ||
| Pseudomonas sp. | 62.5 | [1][2] | ||
| Analog 3 | 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(4-chlorobenzyl)piperazine | Staphylococcus aureus (MRSA) | - | [3] |
| Mycobacterium tuberculosis | - | [4] |
Note: The activity of Analog 3 was reported in the context of anticancer and antitubercular activity, with specific MIC values against bacterial strains not detailed in the provided abstract.
The data on these 1-benzyl-4-nitroimidazole analogs with bulky substituents at the 5-position indicate moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the carboxylic acid group in the target molecule, this compound, could significantly influence its solubility, cell permeability, and target interaction, thus altering its activity profile compared to the presented analogs.
Discussion on In Vivo Activity and Correlation with In Vitro Data
Currently, there is no published in vivo activity data for this compound or its close analogs with a 4-carboxylic acid moiety. For nitroimidazole antibiotics in general, in vivo efficacy is dependent on several factors beyond in vitro potency, including:
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties of the compound. The carboxylic acid group in the target molecule is likely to increase its polarity, which could affect its oral bioavailability and distribution to target tissues.
-
Reductive Activation: The ability of the compound to be effectively reduced to its active form by the target pathogen in the in vivo environment.
-
Toxicity: The potential for adverse effects on the host.
For other classes of nitroimidazoles, in vivo studies in animal models of infection (e.g., murine models of anaerobic bacterial or protozoal infections) are crucial to determine their therapeutic potential. These studies typically assess outcomes such as reduction in bacterial load, survival rates, and clinical signs of infection. A direct correlation between in vitro MIC values and in vivo efficacy is not always observed due to the complex interplay of pharmacokinetic and pharmacodynamic factors.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of nitroimidazole derivatives, based on the available literature for analogous compounds.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium. Colonies are then suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Control wells (no compound) are included. The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours) for the specific bacterium. For anaerobic bacteria, incubation is performed in an anaerobic chamber.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vivo Efficacy in a Murine Model of Systemic Infection (Hypothetical Protocol)
This protocol describes a general workflow for assessing the in vivo efficacy of an antimicrobial agent.
-
Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.
-
Induction of Infection: Mice are infected intraperitoneally or intravenously with a lethal or sublethal dose of the target pathogen (e.g., Staphylococcus aureus).
-
Treatment: The test compound is administered to the mice at various doses and schedules (e.g., orally or intraperitoneally) starting at a specified time post-infection. A control group receives the vehicle only.
-
Monitoring: Mice are monitored daily for signs of illness and mortality for a defined period (e.g., 14 days).
-
Outcome Measures: Efficacy can be assessed by survival rates (e.g., ED50 - the dose required to protect 50% of the animals) or by determining the bacterial load in target organs (e.g., spleen, liver) at specific time points.
Visualizations
The following diagrams illustrate key concepts and workflows related to the evaluation of nitroimidazole compounds.
Caption: Reductive activation of a nitroimidazole prodrug in anaerobic microorganisms.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
While direct experimental data on the in vivo and in vitro activity of this compound is currently unavailable, analysis of structurally related 1-benzyl-nitroimidazole derivatives suggests a potential for antimicrobial activity. The presence of the 4-carboxylic acid group is a key structural feature that is expected to significantly impact the compound's physicochemical properties and, consequently, its biological activity and pharmacokinetic profile. Further experimental evaluation, including in vitro susceptibility testing against a panel of anaerobic and aerobic microorganisms and subsequent in vivo efficacy studies in relevant animal models, is necessary to fully elucidate the therapeutic potential of this specific molecule. The protocols and comparative data presented in this guide provide a framework for such future investigations.
References
- 1. Synthesis and Biological Activity of Some New 5-Sulphanyl- 4-nitroimidazole Derivatives | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 2. researchgate.net [researchgate.net]
- 3. Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic Acid and Its Regioisomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid and its regioisomers. Due to the limited direct experimental data on these specific molecules, this guide focuses on a structure-activity relationship (SAR) analysis based on existing literature for analogous compounds, alongside detailed experimental protocols for their evaluation.
Nitroimidazoles are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of various substituents to the nitroimidazole core can significantly modulate its physicochemical properties and biological efficacy. This guide explores the potential characteristics of this compound and its regioisomers, providing a framework for their synthesis and biological evaluation.
Physicochemical Properties of Nitroimidazole Carboxylic Acid Derivatives
The physicochemical properties of nitroimidazole derivatives are crucial for their biological activity. Key parameters such as molar mass, pKa, and solubility influence their absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is scarce, data for related structures provide valuable insights.
| Compound | Molar Mass ( g/mol ) | pKa (Predicted) | Reference |
| 4-Nitroimidazole-5-carboxylic acid | 157.08 | 1.61 ± 0.30 | |
| 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid | 171.11 | Not Available |
Structure-Activity Relationship (SAR) Analysis
The biological activity of nitroimidazole derivatives is intricately linked to their chemical structure. The following sections dissect the influence of key structural motifs present in this compound and its regioisomers.
The Nitroimidazole Core: Foundation of Activity
The nitroimidazole scaffold is the cornerstone of the biological activity of this class of compounds. The nitro group is essential for the mechanism of action, particularly under hypoxic conditions found in anaerobic bacteria, protozoa, and solid tumors.[2] Enzymatic reduction of the nitro group leads to the formation of cytotoxic metabolites that can damage DNA and other macromolecules, ultimately leading to cell death. The position of the nitro group on the imidazole ring (e.g., 4-nitro vs. 5-nitro) can influence the redox potential and, consequently, the activation and efficacy of the compound.[2]
Influence of the N-Benzyl Substituent
The presence of a benzyl group at the N1 position of the imidazole ring can significantly impact the compound's lipophilicity and potential for π-π stacking interactions with biological targets. Increased lipophilicity can enhance membrane permeability and cellular uptake. Studies on related N-substituted imidazole derivatives have shown that the nature of the substituent at this position plays a critical role in modulating antimicrobial activity.[3]
Regioisomers: The Impact of Nitro and Carboxyl Group Positioning
The relative positions of the nitro and carboxylic acid groups on the imidazole ring are expected to have a profound effect on the molecule's electronic properties and biological activity.
-
This compound : In this isomer, the electron-withdrawing nitro group is adjacent to the benzyl-substituted nitrogen, which may influence the overall electron density distribution of the ring.
-
1-Benzyl-4-nitro-1H-imidazole-5-carboxylic acid : Here, the nitro group is positioned between the two nitrogen atoms of the imidazole ring. This arrangement could alter the molecule's redox properties and its interaction with target enzymes.
The carboxylic acid group, being ionizable, will affect the compound's solubility and ability to interact with biological targets through hydrogen bonding or ionic interactions.
Experimental Protocols
To facilitate the investigation of this compound and its regioisomers, detailed protocols for key biological assays are provided below.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5]
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound and its regioisomers)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control (e.g., Metronidazole)
-
Negative control (medium only)
Procedure:
-
Preparation of Test Compound Stock Solutions: Dissolve the compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solutions in the 96-well plate using the appropriate growth medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the growth medium to the final desired concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include wells for positive (microorganism and medium) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) using a microplate reader.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[6][7]
Objective: To evaluate the cytotoxic effect of the test compounds on a mammalian cell line.
Materials:
-
Test compounds
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium and add them to the wells. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Visualizing Experimental Workflow and Potential Signaling Pathway
To further aid in the conceptualization of the research process, the following diagrams illustrate a typical experimental workflow and a potential signaling pathway for the mechanism of action of nitroimidazoles.
Caption: Experimental workflow for the comparative analysis.
Caption: Proposed mechanism of action for nitroimidazoles.
References
- 1. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro studies of two 5-nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid: A Step-by-Step Guide
IMMEDIATE SAFETY NOTICE: The disposal of any laboratory chemical, including 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid, must be conducted in strict accordance with local, state, and national regulations. This guide provides a general protocol based on the chemical's structure. Always consult your institution's Environmental Health & Safety (EHS) department for specific procedures and approvals before proceeding. Never dispose of this chemical down the drain or in regular trash.[1][2]
Hazard Identification and Classification
This compound is a complex organic molecule that should be treated as hazardous waste. Its proper disposal procedure is dictated by the chemical properties of its functional groups:
-
Nitro Aromatic Compound: Nitro-containing compounds can be reactive or toxic.[3]
-
Carboxylic Acid: This group makes the compound acidic and potentially corrosive.[4]
-
Imidazole Derivative: A heterocyclic compound that contributes to its overall chemical behavior.
Due to these properties, the waste is likely classified as hazardous due to Toxicity and potentially Reactivity or Corrosivity .[4] Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by a safety officer.[5]
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment to minimize exposure.
| PPE Category | Specification |
| Eye Protection | Wear chemical safety goggles conforming to OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[2][6][7] |
| Hand Protection | Use chemical-impermeable gloves (e.g., nitrile).[2] |
| Body Protection | A lab coat is required. For tasks with a higher risk of splashing, consider a chemically resistant apron.[2] |
| Respiratory Protection | All handling of this chemical waste should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2] |
Step-by-Step Disposal Protocol
This protocol outlines the collection, segregation, and preparation of this compound for final disposal by your institution's EHS department or a licensed waste management contractor.
Step 1: Waste Segregation
-
Do Not Mix: Never mix this waste with other chemical waste streams unless explicitly instructed to do so by your EHS department. Incompatible chemicals can react violently.[1][8] Specifically, keep it separate from:
-
Designated Container: Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads from a spill) in a dedicated, compatible waste container.[2]
Step 2: Container Selection and Labeling
-
Container Choice: Use a container made of a material compatible with the chemical. The original container is often the best choice.[5] If unavailable, a clean, dry, high-density polyethylene (HDPE) or glass container is suitable. Ensure the container is in good condition with no leaks.[5]
-
Labeling: The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label immediately.[1] The label must include:
Step 3: Waste Accumulation and Storage
-
Location: Store the sealed waste container in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
Sealing: Keep the waste container securely closed at all times, except when adding waste.[2][4]
-
Secondary Containment: It is good practice to place the waste container in a secondary containment bin to catch any potential leaks.
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the container is full or you have no more waste to add, contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste coordinator to schedule a pickup.[4]
-
Do Not Hoard: Do not accumulate large quantities of chemical waste. Follow your institution's limits for waste storage, which is typically a maximum of 55 gallons of hazardous waste per SAA.[4]
Emergency Procedures for Spills
In the event of a spill, follow these immediate steps:
-
Alert Personnel: Notify others in the immediate area.
-
Assess the Spill: If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's emergency line.
-
Manage Small Spills: For minor spills that you are equipped and trained to handle:
-
Ensure you are wearing full PPE.
-
Contain the spill with an appropriate absorbent material from a chemical spill kit.
-
Carefully sweep up the solid material and absorbent, place it in the designated hazardous waste container, and label it accordingly.[5][10]
-
Clean the spill area as directed by your laboratory's standard operating procedures.
-
-
Report: Report all spills to your supervisor and EHS department.[10]
Disposal Workflow Diagram
Caption: Waste disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
